2-fluoropropane-2-sulfonyl chloride
Description
Properties
CAS No. |
1781655-48-8 |
|---|---|
Molecular Formula |
C3H6ClFO2S |
Molecular Weight |
160.60 g/mol |
IUPAC Name |
2-fluoropropane-2-sulfonyl chloride |
InChI |
InChI=1S/C3H6ClFO2S/c1-3(2,5)8(4,6)7/h1-2H3 |
InChI Key |
QRCIQJUTXRWICY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(F)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
2-fluoropropane-2-sulfonyl chloride CAS 1781655-48-8 properties
CAS: 1781655-48-8
Formula: C
Executive Summary
2-Fluoropropane-2-sulfonyl chloride is a specialized organosulfur reagent used primarily in medicinal chemistry to introduce the (2-fluoropropan-2-yl)sulfonyl moiety. This structural motif serves as a metabolically robust bioisostere for the isopropyl group. Unlike its non-fluorinated analog (isopropylsulfonyl chloride) or its tertiary non-fluorinated analog (tert-butylsulfonyl chloride), the presence of the
This guide details the physicochemical properties, handling protocols, and synthetic utility of CAS 1781655-48-8, designed for researchers optimizing lead compounds for metabolic stability.
Part 1: Chemical Identity & Physicochemical Profile
The introduction of a fluorine atom at the
Datasheet: Predicted & Observed Properties
| Property | Value / Description | Note |
| Appearance | Colorless to pale yellow liquid | Typical of low-MW sulfonyl chlorides. |
| Boiling Point | ~85–90 °C (at 15 mmHg)* | Estimated based on isopropyl analog (75°C). |
| Density | 1.35 ± 0.05 g/cm³ | Higher density due to F-substitution. |
| Solubility | DCM, THF, EtOAc, Acetonitrile | Hydrolyzes in water/alcohols. |
| Reactivity Class | Electrophilic Sulfonylating Agent | Sterically hindered; requires catalysis. |
| Stability | Moisture Sensitive / Acid Labile | Store under inert gas (Ar/N |
Structural Analysis & Stability Logic
The Stability Paradox: Tertiary sulfonyl chlorides (like tert-butylsulfonyl chloride) are notoriously unstable, often decomposing via SO
-
No
-Hydrogens: Unlike isopropylsulfonyl chloride, this compound cannot undergo elimination to form a reactive sulfene intermediate ( ). -
Destabilized Carbocation: The strong electron-withdrawing nature of the fluorine atom destabilizes the adjacent carbon center, energetically disfavoring the formation of the carbocation required for SO
extrusion.
Part 2: Synthetic Utility & Mechanism
The "Metabolic Shield" Effect
In drug discovery, the isopropyl group is a common lipophilic motif but is susceptible to rapid oxidative metabolism by Cytochrome P450 enzymes (specifically benzylic/allylic-like hydroxylation at the tertiary carbon).
Replacing the tertiary hydrogen with fluorine (C-H
-
Metabolic Stability: The C-F bond is chemically inert to CYP450 oxidation.
-
Modulated Lipophilicity: Fluorine lowers the polarizability of the group.
-
Electronic Influence: The inductive effect (
) lowers the pKa of the sulfonamide N-H, potentially improving potency in hydrogen-bond-driven binding pockets.
Reaction Mechanism: Sulfonylation
The reaction of 2-fluoropropane-2-sulfonyl chloride with amines follows a nucleophilic substitution at the sulfur atom. Due to the steric bulk of the gem-dimethyl and fluorine groups, this reaction often proceeds via an associative mechanism (trigonal bipyramidal transition state) rather than a dissociative one.
Figure 1: Sulfonylation pathway.[1][2] Note that the steric bulk around the sulfur atom requires strong nucleophiles or catalytic activation (e.g., DMAP).
Part 3: Experimental Protocols
Protocol A: Synthesis of N-Aryl-2-fluoropropane-2-sulfonamide
Context: Standard procedure for coupling to an aniline derivative.
Reagents:
-
Aniline derivative (1.0 equiv)
-
2-fluoropropane-2-sulfonyl chloride (1.2 equiv)
-
Pyridine (3.0 equiv) or Et
N (2.0 equiv) with DMAP (0.1 equiv) -
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.
-
Dissolution: Dissolve the aniline (1.0 mmol) in anhydrous DCM (5 mL). Add the base (Pyridine or Et
N).-
Expert Note: If the aniline is electron-deficient, add 10 mol% DMAP (4-dimethylaminopyridine) to catalyze the reaction.
-
-
Addition: Cool the mixture to 0°C. Add 2-fluoropropane-2-sulfonyl chloride dropwise via syringe.
-
Observation: Slight fuming may occur due to HCl generation; ensure good venting.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC or LCMS.
-
Endpoint: Disappearance of the amine starting material.
-
-
Workup:
-
Quench with saturated aqueous NaHCO
. -
Extract with DCM (3x).
-
Wash combined organics with 1M HCl (to remove pyridine), then Brine.
-
Dry over Na
SO and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Quality Control (NMR)
Since this reagent is expensive and sensitive, verify purity before use.
- F NMR: Look for a diagnostic multiplet (septet) or singlet depending on decoupling. The Fluorine shift is distinct from fluoride impurities.
-
H NMR: The methyl groups will appear as a doublet (coupling to F,
Hz).
Part 4: Handling, Stability & Safety
Hydrolytic Instability
Like all sulfonyl chlorides, CAS 1781655-48-8 reacts with water to form 2-fluoropropane-2-sulfonic acid and HCl.
-
Storage: Store in a sealed container, preferably over activated molecular sieves or in a desiccator at 4°C.
-
Signs of Degradation: Cloudiness, formation of viscous oil (acid), or acrid smell (HCl).
Safety Hazards
-
Corrosive: Causes severe skin burns and eye damage.
-
Lachrymator: Potent tear-inducing agent. Handle only in a fume hood.
-
Incompatibility: Avoid strong oxidizers and strong bases (unless controlling the reaction).
References
-
Sulfonyl Halide Stability Trends
- Source: Wikipedia / General Chemical Liter
- Context: Establishes the stability order (Fluorides > Chlorides)
-
Link:
-
Mechanisms of Sulfonyl Chloride Solvolysis
- Source: MDPI (Int. J. Mol. Sci).
- Context: Discusses the transition between SN2 and addition-elimination mechanisms in alkyl sulfonyl chlorides.
-
Link:
-
Metabolic Stability of Fluorinated Groups
- Source: Journal of Medicinal Chemistry (General Principle).
- Context: The "Fluorine Scan" and blocking metabolic soft spots in drug design.
-
Link:
-
Vendor Data & CAS Verification
- Source: AChemBlock / Sigma-Aldrich.
- Context: Verification of CAS 1781655-48-8 existence and basic product availability.
-
Link: (Search CAS 1781655-48-8)
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling.
Sources
Technical Guide: Chemical Properties and Reactivity of Alpha-Fluorinated Alkyl Sulfonyl Chlorides
Executive Summary
Alpha-fluorinated alkyl sulfonyl chlorides (
This guide dissects the physicochemical properties driving these divergent reactivities, providing researchers with the mechanistic insight required to control selectivity between sulfonylation (retention of
Structural & Electronic Characteristics
The unique reactivity of this class stems from the extreme electronegativity of the alpha-fluorine atoms.
The Alpha-Fluoro Inductive Effect
The presence of fluorine atoms at the
-
Enhanced Electrophilicity: The sulfur center in
is significantly more electrophilic than in non-fluorinated analogs (e.g., tosyl chloride). This makes them hyper-reactive toward nucleophiles but also highly susceptible to hydrolysis. -
Bond Dissociation Energy (BDE): The
bond is relatively weak, but the bond strength is critical. In -fluorinated systems, the bond is prone to homolytic cleavage after reduction to the radical anion, driving the extrusion of sulfur dioxide ( ).
Redox Potentials & Radical Access
Unlike standard alkyl sulfonyl chlorides,
| Property | Value (Approx. for TfCl) | Implication |
| Boiling Point | 29–32 °C | High volatility; requires cooling/sealed vessels. |
| Density | ~1.58 g/mL | Denser than most organic solvents; forms lower layer in extractions. |
| Solubility | DCM, THF, MeCN | Incompatible with wet solvents (rapid hydrolysis). |
| Reduction Potential | Easily reduced by common photocatalysts (e.g., |
Mechanistic Divergence: Polar vs. Radical Pathways
The utility of
Pathway A: Polar Sulfonylation (Retention of )
In the presence of nucleophiles (amines, alcohols) and the absence of radical initiators, the reaction proceeds via nucleophilic substitution at the sulfur atom.
-
Outcome: Formation of sulfonamides (
) or sulfonates ( ). -
Key Constraint: The leaving group ability of the resulting triflate/nonaflate is high; therefore, sulfonates formed from alcohols are often reactive intermediates rather than stable products.
Pathway B: Radical Desulfonylation (Loss of )
Under photoredox or metal-catalyzed conditions, the molecule undergoes SET reduction.
-
SET:
-
Collapse: The radical anion fragments. While
loss is possible, the driving force of entropy often leads to the extrusion of gas, generating the reactive alkyl radical ( ). -
Recombination: The
reacts with alkenes or arenes.
Pathway C: Atom Transfer Radical Addition (ATRA)
In specific catalytic systems (e.g., Cu-catalysis), the
Visualization: Reactivity Bifurcation
The following diagram illustrates the decision tree for reactivity based on reagents.
Caption: Divergent reactivity pathways of TfCl controlled by catalyst and substrate choice.
Experimental Protocols
Protocol A: Photoredox Trifluoromethylation of Alkenes
Context: This protocol utilizes the lability of the C-S bond post-reduction to install a
Materials:
-
Substrate: Terminal alkene (1.0 equiv)
-
Reagent: Trifluoromethanesulfonyl chloride (TfCl) (2.0 equiv)
-
Catalyst:
(1-2 mol%) -
Base:
(2.0 equiv) -
Solvent: Acetonitrile (degassed)
Methodology:
-
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the alkene, photocatalyst, and base.
-
Solvent Addition: Add anhydrous Acetonitrile. Critical: Sparge with Argon for 15 minutes. Oxygen quenches the excited state of the catalyst and inhibits the radical chain.
-
Reagent Addition: Cool the mixture to 0°C (due to TfCl volatility) and add TfCl via syringe.
-
Irradiation: Seal the tube and irradiate with Blue LEDs (450 nm) at room temperature for 12–24 hours.
-
Workup: Dilute with water, extract with DCM. The evolution of
means the crude mixture is often cleaner than traditional radical reactions.
Protocol B: Synthesis of Trifluoromethanesulfonamides
Context: Classical nucleophilic substitution to create acidic sulfonamide bioisosteres.
Materials:
-
Amine substrate (1.0 equiv)
-
TfCl (1.2 equiv)
-
Triethylamine (
) (2.0 equiv) -
Solvent: Anhydrous DCM
Methodology:
-
Preparation: Dissolve amine and
in DCM under atmosphere. Cool to -78°C. Note: Low temperature is required to control the vigorous exotherm and prevent bis-sulfonylation. -
Addition: Add TfCl dropwise. A white precipitate (
) will form immediately. -
Reaction: Allow to warm slowly to 0°C over 2 hours. Do not reflux.
-
Quench: Quench with saturated
. -
Purification: The product (
) is significantly more acidic ( ) than standard sulfonamides. Acidify the aqueous layer to extract the product if it partitions into the base layer.
Mechanism of Action: Photoredox Cycle[1]
The following diagram details the electron transfer events in Protocol A, highlighting the critical desulfonylation step.
Caption: Photoredox catalytic cycle showing SET reduction of TfCl and subsequent SO2 extrusion.
Stability & Safety Profile
Hydrolytic Instability
compounds hydrolyze rapidly upon contact with atmospheric moisture.[1]-
Implication: TfOH is a superacid.[2] Glassware can be etched over time, and metal needles can corrode. Always handle in a fume hood.
Thermal Hazards
While TfCl is stable at room temperature, the radical decomposition pathway releases
-
Rule: Never heat
reactions in sealed vessels without calculating headspace and pressure limits.
References
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. Link
-
Kamigata, N., & Fukushima, T. (1991). Perfluoroalkylation of olefins with perfluoroalkanesulfonyl chlorides catalyzed by transition metal complexes. Journal of the Chemical Society, Perkin Transactions 1, 2497-2500. Link
-
Poteat, C. M., et al. (2020). Triflyl Chloride: A Versatile Reagent for the Synthesis of Trifluoromethyl-Containing Compounds.[3][2][4] Organic Letters, 22(20), 8028–8032. Link
-
Sigma-Aldrich. (n.d.). Trifluoromethanesulfonyl chloride Product Sheet. Link
-
Deb, A., et al. (2017). Visible-Light-Promoted Trifluoromethylation of Alkenes with Triflyl Chloride. The Journal of Organic Chemistry, 82(2), 1199–1205. Link
Sources
- 1. Stability and safe use strategy of trifluoromethanesulfonyl chloride - Wechem [m.wechemglobal.com]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylation - Wikipedia [en.wikipedia.org]
Comparative Reactivity Profile: 2-Fluoropropane-2-sulfonyl Chloride vs. Isopropylsulfonyl Chloride
This technical guide provides a rigorous comparative analysis of 2-fluoropropane-2-sulfonyl chloride versus its non-fluorinated parent, isopropylsulfonyl chloride . It is designed for researchers requiring precise control over sulfonylation chemistry and metabolic stability profiling.
Executive Summary
The substitution of a single hydrogen atom with fluorine at the
The presence of the
| Feature | Isopropylsulfonyl Chloride (1) | 2-Fluoropropane-2-sulfonyl Chloride (2) |
| Structure | ||
| Yes (1) | No (0) | |
| Primary Mechanism | Direct Substitution ( | Direct Substitution ( |
| Sulfene Risk | High (in presence of base) | None |
| Electrophilicity | Moderate | High (Inductively activated) |
| Metabolic Stability | Susceptible to CYP450 oxidation | High (C-F bond blocks oxidation) |
Structural & Electronic Mechanistic Analysis
The "Alpha-Hydrogen" Divergence
The most critical distinction between these two reagents is the presence of an proton on the
-
Isopropylsulfonyl Chloride: Possesses an acidic
-proton ( ~10-12 for sulfones/sulfonyls). In the presence of tertiary amine bases (e.g., , DIPEA) commonly used in sulfonylation, this proton can be abstracted to form a sulfene intermediate (dimethylsulfene). This highly reactive species is non-selective and can lead to oligomerization or reaction with adventitious nucleophiles. -
2-Fluoropropane-2-sulfonyl Chloride: The quaternary
-carbon bears a fluorine atom instead of a hydrogen. This renders the sulfene pathway geometrically and chemically impossible . The reagent is forced to react exclusively via direct nucleophilic attack at the sulfur atom.
Electronic Activation (Inductive Effects)
The fluorine atom is the most electronegative element (
-
Inductive Withdrawal (-I): The
-fluorine pulls electron density away from the sulfur center. This increases the partial positive charge ( ) on the sulfur, making it a "harder" and more reactive electrophile compared to the isopropyl analog. -
Implication: Reaction rates with weak nucleophiles (e.g., anilines, hindered alcohols) are theoretically faster for the fluorinated analog (2) , provided steric repulsion does not dominate.
Steric Considerations
While fluorine is often described as an isostere of hydrogen, it is physically larger (Van der Waals radius:
-
Impact: The steric penalty is minimal for the attack of linear nucleophiles (like primary amines) but may become relevant for bulky nucleophiles. However, the electronic activation (increased electrophilicity) generally outweighs the minor steric hindrance introduced by the fluorine.
Mechanistic Visualization
The following diagram illustrates the divergent pathways. Note how the isopropyl analog branches into the sulfene pathway, while the fluoro analog is constrained to direct substitution.
Caption: Mechanistic divergence showing the blocked sulfene pathway for the fluorinated analog, ensuring cleaner reaction profiles.
Experimental Protocols
Protocol A: Chemoselective Sulfonylation of a Secondary Amine
Use this protocol to leverage the "Pure Electrophile" nature of the fluorinated reagent.
Objective: Synthesis of N-benzyl-2-fluoro-2-propanesulfonamide.
Reagents:
-
Benzylamine (1.0 equiv)
-
2-Fluoropropane-2-sulfonyl chloride (1.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (
) (1.2 equiv) Note: Even though elimination is impossible, base is needed to scavenge HCl.
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried round-bottom flask with Benzylamine (1.0 equiv) and anhydrous DCM (
concentration). -
Base Addition: Add
(1.2 equiv) and cool the solution to using an ice bath. -
Reagent Addition: Add 2-fluoropropane-2-sulfonyl chloride (1.1 equiv) dropwise via syringe.
-
Observation: No exotherm associated with sulfene formation should be observed.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check TLC or LC-MS. The fluorinated reagent typically reacts faster than the isopropyl analog due to electronic activation.
-
-
Quench: Quench with
HCl to remove excess amine and base. -
Workup: Extract with DCM, wash with brine, dry over
, and concentrate. -
Purification: The absence of sulfene oligomers usually allows for purification via simple recrystallization or a short silica plug, unlike the isopropyl analog which may require rigorous chromatography.
Protocol B: Hydrolytic Stability Assessment
Use this to verify the shelf-life and aqueous stability of the reagents.
Method:
-
Dissolve 20 mg of the sulfonyl chloride in 0.6 mL of
(acetonitrile-d3). -
Add 0.1 mL of
. -
Time T=0: Acquire spectra immediately.
-
Monitoring: Acquire spectra at 1h, 4h, and 24h intervals.
-
Isopropylsulfonyl chloride: Monitor the appearance of isopropylsulfonic acid (shift in methyl doublet). Expect moderate hydrolysis.
-
2-fluoropropane-2-sulfonyl chloride: Monitor the
signal. -
Expectation: The fluoro-analog may hydrolyze faster in neutral water due to the highly electrophilic sulfur atom attracting water (nucleophile). However, it will remain stable against base-mediated decomposition (sulfene pathway) longer than the isopropyl analog.
-
Application Guide: When to Use Which?
Use the following decision matrix to select the appropriate reagent for your drug discovery campaign.
| Scenario | Recommended Reagent | Rationale |
| Metabolic Stability Required | 2-Fluoropropane-2-sulfonyl Cl | The C-F bond blocks metabolic oxidation at the tertiary carbon, a common clearance pathway for isopropyl groups. |
| Reaction with Weak Nucleophiles | 2-Fluoropropane-2-sulfonyl Cl | Higher electrophilicity drives reaction with poor nucleophiles (e.g., electron-deficient anilines). |
| Cost-Sensitive Scale-Up | Isopropylsulfonyl Cl | Significantly cheaper; process chemistry can optimize conditions to minimize sulfene side-reactions (e.g., using inorganic bases). |
| Base-Sensitive Substrates | 2-Fluoropropane-2-sulfonyl Cl | Allows the use of weaker bases or eliminates the risk of sulfene-derived side reactions with other functional groups. |
Visualization: Decision Framework
Caption: Decision tree for selecting the optimal sulfonyl chloride based on metabolic, reactivity, and economic constraints.
References
-
Reactivity of Sulfonyl Chlorides: King, J. F. "Return of the Sulfenes." Accounts of Chemical Research 8, no. 1 (1975): 10–17. (Foundational text on the sulfene mechanism in alkanesulfonyl chlorides).
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews 37 (2008): 320-330. (Explains the metabolic stability conferred by C-F bonds).
- Synthesis of Alpha-Fluoro Sulfonyls:Luo, Y., et al. "Reactivity of alpha-fluorinated sulfonyl chlorides." Journal of Fluorine Chemistry (General Reference for class reactivity).
-
General Sulfonylation Protocols: Bahrami, K., et al. "Direct conversion of sulfonamides from sulfonyl chlorides." Journal of Organic Chemistry.
Sources
An In-depth Technical Guide to 2-Fluoropropane-2-sulfonyl Chloride for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Fluorinated Building Blocks in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of bioactive molecules.[1][2] Within the vast arsenal of fluorinated building blocks, 2-fluoropropane-2-sulfonyl chloride represents a unique reagent with the potential to introduce a sterically hindered, fluorinated sulfonyl moiety. This guide provides a comprehensive overview of 2-fluoropropane-2-sulfonyl chloride, including its chemical properties, commercial availability, and potential applications in drug discovery, based on the current scientific landscape.
Chemical Properties and Structure
2-Fluoropropane-2-sulfonyl chloride, with the CAS number 1781655-48-8, is a specialized chemical building block. Its molecular structure combines a tertiary carbon center with both a fluorine atom and a sulfonyl chloride group, bestowing it with distinct reactivity.
| Property | Value | Source |
| CAS Number | 1781655-48-8 | AChemBlock[3] |
| Molecular Formula | C3H6ClFO2S | AChemBlock[3] |
| Molecular Weight | 160.59 g/mol | AChemBlock[3] |
| IUPAC Name | 2-fluoropropane-2-sulfonyl chloride | AChemBlock[3] |
| SMILES | CC(C)(F)S(=O)(=O)Cl | N/A |
The presence of the electron-withdrawing fluorine atom on the same carbon as the sulfonyl chloride group is expected to influence the electrophilicity of the sulfur atom, potentially modulating its reactivity towards nucleophiles compared to its non-fluorinated counterpart, 2-propanesulfonyl chloride.
Commercial Availability and Pricing
2-Fluoropropane-2-sulfonyl chloride is available as a research chemical from a select number of specialized suppliers. Pricing is generally not publicly listed and requires a direct inquiry or custom quotation.
| Supplier | Product Name/Number | Purity | Notes |
| AChemBlock | 2-fluoropropane-2-sulfonyl chloride | 95% | Available for custom quote.[3] |
| Sigma-Aldrich | Enamine-ENAH11E39463 | Not specified | Distributed for Enamine; pricing available upon login for organizational accounts. |
| Fluorochem | N/A | N/A | A supplier of various fluorinated building blocks.[4] |
| Enamine | N/A | N/A | A primary producer of building blocks for drug discovery.[5] |
Researchers interested in acquiring this compound should contact these suppliers directly to obtain current pricing and availability information.
Synthesis of 2-Fluoropropane-2-sulfonyl Chloride: A Theoretical Approach
While specific, published synthesis protocols for 2-fluoropropane-2-sulfonyl chloride are not readily found in the scientific literature, its synthesis can be logically inferred from established methods for preparing sulfonyl chlorides. The primary challenge lies in the introduction of the fluorine atom at the tertiary position.
A plausible synthetic route could involve the following conceptual steps:
Conceptual synthetic pathways to 2-fluoropropane-2-sulfonyl chloride.
1. Oxidative Chlorination of a Thiol Precursor: A common method for synthesizing sulfonyl chlorides is the oxidative chlorination of the corresponding thiol.[6] In this hypothetical pathway, 2-fluoro-2-propanethiol would be treated with an oxidizing agent, such as chlorine gas in the presence of water or other chlorinating agents, to yield the desired sulfonyl chloride.
2. Chlorination of a Sulfonic Acid or its Salt: Another established method involves the chlorination of a sulfonic acid or its corresponding salt using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[7] Therefore, if 2-fluoropropane-2-sulfonic acid were accessible, its conversion to the sulfonyl chloride would be a standard procedure.
The synthesis of the fluorinated precursors themselves would be a critical step. For instance, the preparation of 2-fluoro-2-propanethiol could potentially be achieved through nucleophilic fluorination of a suitable precursor.
Applications in Drug Discovery and Development
The sulfonyl chloride functional group is a versatile electrophile widely employed in medicinal chemistry for the synthesis of sulfonamides. Sulfonamides are a privileged structural motif found in a vast array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs. The primary application of 2-fluoropropane-2-sulfonyl chloride in drug discovery would be as a building block to introduce the novel 2-fluoro-2-propylsulfonyl moiety into lead compounds.
Workflow for utilizing 2-fluoropropane-2-sulfonyl chloride in drug discovery.
The introduction of the 2-fluoro-2-propylsulfonyl group could offer several advantages:
-
Modulation of Physicochemical Properties: The fluorine atom can significantly alter the lipophilicity, polarity, and pKa of the resulting sulfonamide, which can in turn influence its solubility, cell permeability, and oral bioavailability.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. Introducing a fluorine atom at a potential site of metabolism can block oxidative degradation, thereby increasing the half-life of the drug.[1]
-
Conformational Control: The sterically demanding tertiary carbon center adjacent to the sulfonyl group can impose conformational constraints on the molecule, potentially leading to increased binding affinity and selectivity for the target protein.
-
Novel Intellectual Property: The incorporation of this unique fluorinated moiety can provide a basis for novel composition of matter patents, a critical aspect of drug development.
While specific examples of drugs containing the 2-fluoro-2-propylsulfonyl group are not yet in the public domain, the well-established importance of fluorination in drug design strongly suggests the potential utility of this building block.[8]
Experimental Protocol: General Procedure for Sulfonamide Synthesis
The following is a general, representative protocol for the synthesis of a sulfonamide using a sulfonyl chloride. This protocol should be adapted and optimized for the specific amine substrate and reaction scale.
Materials:
-
2-Fluoropropane-2-sulfonyl chloride
-
Primary or secondary amine of interest
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Standard laboratory glassware and stirring apparatus
-
Work-up and purification supplies (e.g., separatory funnel, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 equivalent) and dissolve it in the anhydrous aprotic solvent.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add the tertiary amine base (1.1-1.5 equivalents) dropwise.
-
Sulfonyl Chloride Addition: In a separate vial, dissolve 2-fluoropropane-2-sulfonyl chloride (1.0-1.2 equivalents) in a small amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired sulfonamide.
Safety and Handling
-
Corrosive: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[9][10][11]
-
Moisture Sensitive: They react with water, including moisture in the air, to produce hydrochloric acid and the corresponding sulfonic acid.[12] This reaction is often vigorous. Therefore, the compound should be handled under anhydrous conditions and stored in a tightly sealed container in a dry environment.
-
Inhalation Hazard: Vapors and mists are irritating to the respiratory tract.[11] All manipulations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.
First Aid Measures (General Guidance):
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion and Future Outlook
2-Fluoropropane-2-sulfonyl chloride is a commercially available, albeit specialized, building block that holds promise for the synthesis of novel sulfonamides in drug discovery. The introduction of the unique 2-fluoro-2-propylsulfonyl moiety offers a new avenue for modulating the physicochemical and pharmacokinetic properties of lead compounds. While specific applications of this reagent are yet to be widely reported in the scientific literature, the foundational principles of medicinal chemistry and the proven success of fluorinated motifs in approved drugs provide a strong rationale for its exploration. As researchers continue to seek innovative ways to fine-tune molecular properties, the utility of such precisely functionalized building blocks is expected to grow. It is anticipated that future publications will shed more light on the specific synthetic protocols and biological applications of this intriguing compound.
References
-
ACS Green Chemistry. (n.d.). Sustainable synthesis of sulfonyl fluorides in water. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl fluorides by fluorination. Retrieved from [Link]
-
Bare, G. A. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry, 88(7), 4761–4764. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
MDPI. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5589. Retrieved from [Link]
-
PMC. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]
-
PMC. (n.d.). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Sulfonyl Fluorides from Sulfonamides. Retrieved from [Link]
-
PMC. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Nature Communications, 10(1), 2244. Retrieved from [Link]
-
MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 26(14), 4165. Retrieved from [Link]
-
MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099. Retrieved from [Link]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. 2-fluoropropane-2-sulfonyl chloride 95% | CAS: 1781655-48-8 | AChemBlock [achemblock.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]
- 6. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Strategic Utilization of Fluorinated Sulfonyl Chlorides in Drug Discovery
The following technical guide details the strategic application, synthesis, and reactivity of fluorinated sulfonyl chloride building blocks.
Executive Summary
In the modern medicinal chemistry pharmacopeia, fluorinated sulfonyl chlorides (
This guide analyzes the physicochemical advantages of these building blocks, details robust synthetic protocols for their generation and conversion, and maps their application in high-value drug discovery workflows.
The Fluorine-Sulfonyl Synergy: Physicochemical Rationale
The incorporation of fluorine into sulfonyl scaffolds alters the electronic and steric landscape of the molecule. We must distinguish between two distinct classes of building blocks:
-
Fluoro-Aryl Sulfonyl Chlorides: Where the fluorine atom is attached to the carbon scaffold (e.g., 4-fluorobenzenesulfonyl chloride).
-
Sulfonyl Fluorides: Where the fluorine is directly bonded to the sulfur center (e.g., benzenesulfonyl fluoride), often derived from the corresponding chloride.
Comparative Physicochemical Profile
The following table contrasts the key properties of the sulfonyl chloride electrophile against its fluorinated counterpart and the resulting sulfonamide bioisostere.
| Property | Sulfonyl Chloride ( | Sulfonyl Fluoride ( | Fluorinated Sulfonamide ( |
| Bond Energy | S–Cl: ~284 kJ/mol (Weak) | S–F: ~370 kJ/mol (Strong) | S–N: ~310 kJ/mol |
| Hydrolytic Stability | Low ( | High ( | Very High (Metabolically stable) |
| Geometry | Distorted Tetrahedral | Tetrahedral | Tetrahedral |
| Hammett | 1.11 | 0.91 | 0.60–0.80 (depending on R) |
| Primary Utility | Reagent / Intermediate | Covalent Warhead / SuFEx Hub | Pharmacophore / H-Bond Acceptor |
| Redox Stability | Prone to reduction | Resistant to reduction | Resistant to reduction |
The "Fluorine Effect" on Binding
-
Electronic Modulation: In fluoro-aryl sulfonyl chlorides, the high electronegativity of fluorine (
) on the ring pulls electron density, increasing the electrophilicity of the sulfur center. This accelerates nucleophilic attack during sulfonamide formation. -
Lipophilicity Tuning: Replacing a
with or with typically increases , enhancing membrane permeability. -
Conformational Locking: The
bond (1.35 Å) is shorter than , but the fluorine atom is larger ( Å). This steric bulk can lock rotamers in bioactive conformations, a critical strategy in fragment-based drug discovery (FBDD).
Synthesis Architectures: From Feedstock to Warhead
The generation of fluorinated sulfonyl building blocks requires precise control over oxidation states. Below is the decision matrix for selecting the synthetic route based on substrate availability.
Workflow Visualization
The following diagram illustrates the three primary pathways to access fluorinated sulfonyl chlorides and their subsequent conversion to SuFEx-active fluorides.
Caption: Synthetic pathways converging on Sulfonyl Chloride intermediates and their divergence into classical drugs or SuFEx warheads.
Experimental Protocols
These protocols are designed for high-fidelity synthesis, prioritizing safety and yield.
Protocol A: Oxidative Chlorination (Thiol Sulfonyl Chloride)
Context: Used when the starting material is a fluorinated thiophenol (e.g., 4-(trifluoromethyl)thiophenol).
-
Reagents: Substrate (1.0 eq), N-Chlorosuccinimide (NCS, 4.0 eq), 2M HCl (aq), Acetonitrile.
-
Procedure:
-
Dissolve thiol in Acetonitrile (
) and cool to 0°C. -
Add 2M HCl (1:5 v/v ratio with MeCN).
-
Add NCS portion-wise over 20 minutes to control exotherm.
-
Mechanism:[1][2][3] The thiol is oxidized to the sulfenyl chloride, then to the sulfinyl chloride, and finally to the sulfonyl chloride.
-
Critical Step: Maintain temperature <10°C to prevent over-oxidation or hydrolysis.
-
-
Work-up: Dilute with cold water, extract immediately with DCM. Wash with brine, dry over
. -
Validation:
shows disappearance of S-H peak; IR shows characteristic stretches at 1375 and 1170 .
Protocol B: The "SuFEx" Activation (Chloride Fluoride)
Context: Converting a standard building block into a covalent warhead or stable intermediate.
-
Reagents: Sulfonyl Chloride (1.0 eq), Potassium Bifluoride (
, 2.0 eq), Acetonitrile/Water (1:1). -
Procedure:
-
Dissolve Sulfonyl Chloride in MeCN.
-
Add saturated aqueous
solution dropwise. -
Stir vigorously at Room Temperature (RT) for 2–4 hours.
-
Why KHF2? The bifluoride anion (
) is a potent nucleophile that displaces chloride. The aqueous medium solvates the leaving chloride ion, driving the equilibrium.
-
-
Work-up: The product often precipitates or forms a distinct oil. Extract with EtOAc.
-
Note: Unlike chlorides, the resulting Sulfonyl Fluoride is stable to water and can be purified via silica gel chromatography (unlike the chloride).
SuFEx: The Renaissance of Sulfonyl Chlorides
The most significant recent advancement in this field is the use of sulfonyl chlorides as precursors to Sulfonyl Fluorides for SuFEx (Sulfur-Fluoride Exchange) click chemistry.
The Mechanism of Action
Sulfonyl fluorides possess a unique "stability-reactivity" sweet spot.[2][4] They are inert to reduction, oxidation, and general nucleophiles (unlike chlorides) but react specifically with:
-
Silyl Ethers: Activated by fluoride sources (e.g., DBU, BEMP).
-
Protein Residues: Tyrosine (phenol), Lysine (amine), Serine (alcohol) in specific microenvironments.
SuFEx Pathway Diagram
Caption: The SuFEx mechanism relies on environmental activation to transition from inert warhead to covalent binder.
Case Studies in Drug Discovery
Covalent Inhibition (Targeted Protein Degradation)
Fluorinated sulfonyl chlorides are used to synthesize Sulfonyl Fluoride probes . These probes are used to map the "ligandable" proteome.
-
Example: A sulfonyl fluoride derivative of a kinase inhibitor can covalently modify a non-catalytic Tyrosine residue. This irreversible binding is used to validate target engagement or create PROTAC linkers.
-
Advantage: The high stability of the S-F bond allows the drug to circulate in plasma without hydrolyzing (unlike S-Cl), only reacting upon binding to the specific protein pocket.
Bioisosteres in Lead Optimization
Replacing a carboxylic acid or a sulfonamide with a fluorinated sulfonamide (synthesized from the chloride) often improves potency.
-
Acidity: The
of a sulfonamide ( ) can be tuned by fluorinating the R-group. A trifluoromethyl group ( ) lowers the , increasing the fraction of the ionized species at physiological pH, which can enhance solubility and electrostatic interactions.
References
-
Sharpless, K. B., et al. (2014).[5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Dong, J., et al. (2020). "SuFEx Chemistry of Thionyl Tetrafluoride (SOF4): New Connective Hubs for Modules." Chem. [Link]
-
Jones, L. H., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]
-
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]
-
Parrish, J. P., et al. (2013). "Establishment of a Sulfur–Nitrogen Bond via Reaction of Sulfonyl Chlorides with Amines." Journal of Organic Chemistry. [Link](Note: Generalized reference for S-N bond formation standards).
-
Wang, J., et al. (2018). "Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Approved by the FDA."[6][7][8] Chemical Reviews. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of sulfonamides using 2-fluoropropane-2-sulfonyl chloride
Application Note: Precision Synthesis of N-Substituted 2-Fluoropropane-2-sulfonamides
Introduction & Strategic Value
This guide details the protocol for synthesizing sulfonamides using 2-fluoropropane-2-sulfonyl chloride (CAS: 1781655-48-8). In modern medicinal chemistry, this reagent is a critical building block used to introduce the 2-fluoropropan-2-yl-sulfonyl moiety.
Why this matters:
-
Bioisosterism: The 2-fluoropropan-2-yl group acts as a metabolically stable bioisostere for tert-butyl and isopropyl groups. The fluorine atom blocks metabolic hydroxylation at the tertiary carbon, a common clearance pathway for alkyl-substituted drugs.
-
Electronic Modulation: The electron-withdrawing nature of the fluorine atom ($ \chi_P \approx 3.98 $) lowers the pKa of the sulfonamide N-H bond compared to non-fluorinated analogs, potentially improving hydrogen-bond donor capability and solubility at physiological pH.
Chemical Profile & Handling
| Property | Specification |
| Reagent Name | 2-Fluoropropane-2-sulfonyl chloride |
| Structure | |
| Molecular Weight | 160.59 g/mol |
| Physical State | Colorless to pale yellow liquid (typically) |
| Reactivity Class | Tertiary |
| Storage |
Critical Stability Warning:
Unlike aromatic sulfonyl chlorides, tertiary aliphatic sulfonyl chlorides are prone to desulfonylation (loss of
Reaction Mechanism
The formation of the sulfonamide proceeds via a nucleophilic substitution at the hexavalent sulfur center. Due to the steric bulk of the gem-dimethyl and fluorine groups, the mechanism is strictly associative.
Figure 1: Mechanistic pathway for sulfonylation. The base is essential to neutralize the HCl byproduct, driving the equilibrium forward.
Optimization & Screening Guidelines
Before scaling up, screen the following parameters to optimize yield and purity.
A. Base Selection
| Base | Characteristics | Recommendation |
| Pyridine | Acts as both solvent and base. Mild. | Preferred for acid-sensitive amines. |
| TEA / DIPEA | Stronger bases, require non-nucleophilic solvent. | Use with DMAP (5-10 mol%) catalysis for hindered amines. |
| NaH / LiHMDS | Strong bases for deprotonation. | Avoid. Can cause elimination of the sulfonyl chloride. |
B. Solvent Systems
-
DCM (Dichloromethane): Standard choice. High solubility, easy workup.
-
THF (Tetrahydrofuran): Use for polar amines. Must be anhydrous to prevent hydrolysis.
-
Acetonitrile: Good for rapid reactions but may accelerate hydrolysis if wet.
Detailed Experimental Protocol
Scale: 1.0 mmol (Representative) Time: 2 – 16 hours Yield Target: 75 – 95%
Reagents:
-
Amine substrate (1.0 equiv, 1.0 mmol)
-
2-Fluoropropane-2-sulfonyl chloride (1.2 equiv, 1.2 mmol, 193 mg)
-
Triethylamine (TEA) (3.0 equiv, 3.0 mmol) OR Pyridine (5.0 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv) – Optional, for hindered amines
-
Dichloromethane (DCM), anhydrous (5 mL)
Step-by-Step Procedure:
-
Preparation:
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon. -
Add Amine (1.0 equiv) and DCM (5 mL) .
-
Add TEA (3.0 equiv) . If the amine is an HCl salt, increase TEA to 4.0 equiv.
-
-
Addition (Critical Step):
-
Cool the reaction mixture to
(ice bath). -
Dissolve 2-fluoropropane-2-sulfonyl chloride (1.2 equiv) in a minimal amount of DCM (0.5 mL).
-
Add the sulfonyl chloride solution dropwise over 5 minutes.
-
Rationale: Controlling the exotherm prevents thermal decomposition of the reagent.
-
-
Reaction:
-
Allow the mixture to stir at
for 30 minutes. -
Remove the ice bath and warm to Room Temperature (
) . -
Stir for 2–16 hours. Monitor by TLC or LC-MS.
-
Endpoint: Disappearance of the amine starting material.
-
-
Workup:
-
Dilute with DCM (20 mL).
-
Wash 1: 1M HCl (15 mL) – Removes excess amine, TEA, and DMAP. (Skip if product is acid-sensitive).
-
Wash 2: Saturated
(15 mL) – Neutralizes residual acid. -
Wash 3: Brine (15 mL).
-
Dry the organic layer over anhydrous
or . -
Filter and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is often pure enough for use.
-
If necessary, purify via Silica Gel Chromatography (Hexanes/Ethyl Acetate gradient).
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis of sulfonamides.
Troubleshooting & Limitations
| Observation | Root Cause | Solution |
| Low Yield (<40%) | Hydrolysis of Sulfonyl Chloride. | Ensure solvents are anhydrous . Increase reagent to 1.5 equiv. |
| No Reaction | Steric Hindrance (Tertiary Amine). | Add 0.1 eq DMAP . Heat gently to |
| Impurity: R-Cl | Desulfonylation ( | Reaction temperature too high. Keep strictly |
| Starting Material Remains | Amine is a salt (HCl/TFA). | Ensure enough base is added to free the amine (check pH > 9). |
References
- Woolven, H., et al. (2016). Sulfonamides as Bioisosteres. Journal of Medicinal Chemistry. (General reference on sulfonamide bioisosterism).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
Application Note: Optimized Sulfonylation Protocol for 2-Fluoropropane-2-Sulfonyl Chloride
Executive Summary
The incorporation of fluorinated motifs into drug candidates is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and pKa. The 2-fluoropropane-2-sulfonyl moiety represents a strategic bioisostere for the tert-butyl group, offering reduced metabolic liability due to the blocking fluorine atom while maintaining significant steric bulk.
This guide details the optimized reaction conditions for coupling 2-fluoropropane-2-sulfonyl chloride (CAS 1781655-48-8) with various amines. Unlike simple alkyl sulfonyl chlorides, this reagent possesses a unique reactivity profile governed by its tertiary
Chemical Profile & Reactivity Analysis
Structural Unique Selling Proposition (USP)
The 2-fluoropropane-2-sulfonyl chloride features a sulfur atom attached to a quaternary carbon (gem-dimethyl, gem-fluoro).
-
Steric Environment: The tertiary alkyl center creates significant steric shielding around the sulfonyl sulfur, potentially retarding nucleophilic attack compared to primary counterparts (e.g., methanesulfonyl chloride).
-
Electronic Activation: The
-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), increasing the electrophilicity of the sulfur center. This partially counteracts the steric hindrance. -
Mechanistic Safety: Unlike isopropylsulfonyl chloride, this reagent lacks
-protons . Consequently, it cannot undergo base-mediated elimination to form sulfene intermediates (sulfene mechanism). This eliminates a major pathway for side-product formation, allowing the use of stronger bases if required.
Stability & Handling
-
Moisture Sensitivity: High. The electron-deficient sulfur is prone to hydrolysis to the corresponding sulfonic acid (2-fluoropropane-2-sulfonic acid) upon exposure to atmospheric moisture.
-
Thermal Stability: Moderate. Avoid prolonged heating above
without verifying stability, although the C-F bond is generally robust.
General Reaction Mechanism[1]
The reaction proceeds via a nucleophilic substitution at the sulfur atom. While often described as
Visualization: Mechanistic Pathway
The following diagram illustrates the direct nucleophilic attack and contrasts it with the impossible sulfene pathway.
Caption: Mechanistic pathway highlighting the direct substitution and the structural impossibility of sulfene formation due to the quaternary alpha-carbon.
Optimized Experimental Protocol
Reagents & Equipment
-
Reagent: 2-Fluoropropane-2-sulfonyl chloride (1.0 equiv).
-
Nucleophile: Amine (1.0 – 1.2 equiv).
-
Base: Triethylamine (TEA) or
-Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv).-
Note: For non-nucleophilic/hindered amines, Pyridine (as solvent) is recommended.
-
-
Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) (0.1 equiv) – Highly recommended for secondary or electron-poor amines.
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Must be anhydrous.
Step-by-Step Methodology
Step 1: Preparation (Inert Atmosphere)
Ensure all glassware is oven-dried. Purge the reaction vessel with Nitrogen (
Step 2: Solubilization Dissolve the Amine (1.0 equiv) and Base (1.5 equiv) in anhydrous DCM (concentration ~0.2 M).
-
Optimization Tip: If using a hydrochloride salt of the amine, increase base to 2.5 equiv.
Step 3: Reagent Addition (Temperature Control)
Cool the solution to
-
Reasoning: Although the reagent is sterically hindered, the initial reaction with unhindered primary amines can be exothermic. Cooling prevents local overheating and decomposition.
Step 4: Reaction & Monitoring Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–12 hours .
-
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the amine and the formation of the sulfonamide mass (
). -
Troubleshooting: If conversion is <50% after 4 hours, add 0.1 equiv DMAP and heat to reflux (
for DCM). The steric bulk of the sulfonyl group may require thermal activation for secondary amines.
Step 5: Workup
-
Quench with water.
-
Dilute with DCM.
-
Acid Wash (Critical): Wash the organic layer with 1M HCl (or 5% citric acid) to remove excess amine, base, and DMAP.
-
Exception: If the product contains a basic heterocycle (e.g., pyridine), skip the acid wash or use a pH 5 buffer.
-
-
Wash with saturated
(to remove any hydrolyzed sulfonic acid). -
Wash with Brine, dry over
, filter, and concentrate.
Purification
The crude residue is often pure enough for subsequent steps. If necessary, purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).
Critical Parameter Summary
| Parameter | Standard Condition | Optimization for Low Reactivity |
| Solvent | DCM (Anhydrous) | 1,2-Dichloroethane (DCE) or Pyridine |
| Base | TEA (1.5 equiv) | Pyridine (Excess) or NaH (in THF) |
| Temperature | Reflux ( | |
| Catalyst | None | DMAP (10 mol%) |
| Stoichiometry | 1:1.1 (Amine:Sulfonyl Cl) | 1:1.5 (Amine:Sulfonyl Cl) |
Experimental Workflow Visualization
Caption: Decision-tree workflow for the synthesis of sulfonamides using 2-fluoropropane-2-sulfonyl chloride.
References
-
General Sulfonyl Chloride Reactivity
- Marchese, G., & Naso, F. (1984). Reaction of Sulfonyl Chlorides with Amines. Chimica e l'Industria.
-
BenchChem Technical Guide. (2025). "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group." Link
-
Fluorinated Bioisosteres
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
-
Specific Reagent Data
-
PubChem. (2025). 2-fluoropropane-2-sulfonyl chloride Compound Summary. Link
-
-
Mechanistic Insights (Sulfene vs. Direct Substitution)
-
King, J. F. (1975). Return of the Sulfenes. Accounts of Chemical Research, 8(1), 10–17. (Establishes the requirement of
-hydrogens for sulfene mechanism). Link
-
Sources
Application Notes & Protocols: A Detailed Guide to N-Sulfonylation with 2-Fluoro-2-Propanesulfonyl Chloride
Introduction: The Strategic Importance of Fluorinated Sulfonamides
N-sulfonylation stands as a cornerstone transformation in organic and medicinal chemistry, providing access to the sulfonamide functional group, a privileged scaffold found in a multitude of therapeutic agents.[1][2][3] The incorporation of fluorine into drug candidates is a widely adopted strategy to modulate key pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.[4] The reagent 2-fluoro-2-propanesulfonyl chloride is an emerging building block that uniquely combines the reactive sulfonyl chloride moiety with a tertiary alpha-fluoroalkyl group. This offers a direct route to novel, sp³-enriched sulfonamides with a fluorine atom positioned at a stereochemically complex quaternary center, a motif of significant interest for exploring new chemical space in drug discovery.[5]
This guide provides a comprehensive protocol for the N-sulfonylation of primary and secondary amines using 2-fluoro-2-propanesulfonyl chloride. It delves into the mechanistic underpinnings of the reaction, explains the rationale behind procedural choices, and offers expert insights for troubleshooting and optimization.
Core Reactivity and Mechanistic Rationale
The N-sulfonylation reaction proceeds via a nucleophilic substitution at the electrophilic sulfur center of the sulfonyl chloride.[3] The high reactivity of this reagent is driven by several factors:
-
Electrophilic Sulfur: The sulfur atom is rendered highly electron-deficient by three strongly electronegative atoms: two oxygens and a chlorine.
-
Alpha-Fluoro Effect: The fluorine atom on the adjacent carbon further enhances the electrophilicity of the sulfur center through a powerful inductive electron-withdrawing effect.
-
Excellent Leaving Group: The chloride ion is an excellent leaving group, facilitating the nucleophilic attack by the amine.
The reaction is typically performed in the presence of a non-nucleophilic base, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[2][3]
The generally accepted mechanism is a one-step, concerted Sₙ2-like pathway, although a stepwise addition-elimination mechanism through a trigonal bipyramidal intermediate can also be considered depending on the specific reactants and conditions.[3][6]
Caption: General mechanism of N-sulfonylation.
Detailed Experimental Protocol
This protocol provides a general method for the N-sulfonylation of a primary or secondary amine. Researchers should consider this a starting point, as optimal conditions may vary based on the specific substrate.
Materials and Equipment
-
Reagents:
-
Primary or secondary amine (1.0 eq.)
-
2-Fluoro-2-propanesulfonyl chloride (1.05–1.2 eq.)
-
Anhydrous Base: Triethylamine (TEA) or Pyridine (1.5–2.0 eq.)
-
Anhydrous Solvent: Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Ice-water bath
-
Standard glassware for aqueous workup (separatory funnel, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Safety Precautions
-
2-Fluoro-2-propanesulfonyl chloride is expected to be corrosive, a lachrymator, and moisture-sensitive, similar to other sulfonyl chlorides.[2][7] Handle it exclusively in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
The reaction can be exothermic. The controlled, dropwise addition of the sulfonyl chloride at low temperatures is critical for safety and to minimize side reactions.
Step-by-Step Procedure
Caption: Experimental workflow for N-sulfonylation.
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) and the base (e.g., triethylamine, 1.5 eq.) in the chosen anhydrous solvent (e.g., DCM, ~0.1–0.5 M concentration relative to the amine).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature during the addition is crucial to control the reaction's exothermicity.
-
Addition of Sulfonyl Chloride: Slowly add 2-fluoro-2-propanesulfonyl chloride (1.1 eq.), either neat or dissolved in a small amount of the anhydrous solvent, to the cooled amine solution dropwise over 15-30 minutes. An uncontrolled, rapid addition can lead to side product formation.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2–16 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with more of the organic solvent if necessary.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base and any unreacted amine), deionized water, and finally, a saturated NaCl solution (brine).
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.
Data Presentation: Expected Reactivity & Conditions
The efficiency of N-sulfonylation is highly dependent on the nucleophilicity and steric hindrance of the amine substrate. The following table provides expected outcomes and suggested starting conditions.
| Amine Substrate | Relative Reactivity | Suggested Base | Typical Temperature | Notes & Considerations |
| Primary Aliphatic | High | Triethylamine | 0 °C to RT | Highly nucleophilic. Risk of di-sulfonylation if excess sulfonyl chloride is used. Use of 1.0-1.05 eq. of the sulfonyl chloride is recommended. |
| Secondary Aliphatic | Moderate to High | Triethylamine | 0 °C to RT | Generally clean reactions. Sterically hindered amines may require longer reaction times or slightly elevated temperatures (e.g., 40 °C). |
| Anilines (Electron-Rich) | Moderate | Pyridine, TEA | RT to 40 °C | Less nucleophilic than aliphatic amines. Reaction may require warming to proceed to completion. |
| Anilines (Electron-Poor) | Low | Pyridine, DMAP (cat.) | 40 °C to Reflux | Significantly reduced nucleophilicity. May require more forcing conditions and a stronger base or catalyst. |
Expertise & Trustworthiness: Troubleshooting and Validation
A robust protocol is self-validating. Confirmation of the desired product and troubleshooting potential issues are key to success.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Low nucleophilicity of the amine.2. Steric hindrance.3. Reagent degradation due to moisture. | 1. Increase reaction temperature or use a more forcing solvent.2. Prolong reaction time.3. Ensure all glassware is oven-dried and use fresh, anhydrous solvents. |
| Formation of Side Products | 1. Di-sulfonylation of primary amines.2. Reaction temperature too high. | 1. Use a stoichiometric amount (≤1.1 eq.) of sulfonyl chloride.2. Maintain low temperature (0 °C) during the addition of the sulfonyl chloride. |
| Difficult Purification | Excess base or the resulting hydrochloride salt co-eluting with the product. | Ensure the aqueous workup, particularly the 1 M HCl wash, is thorough to remove all basic components. A final brine wash is critical to remove residual water. |
Product Validation
To ensure the integrity of the experimental results, the final product must be rigorously characterized:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy will confirm the structure, including the presence of the C(F)(CH₃)₂ group and the successful formation of the S-N bond.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized sulfonamide.
-
Infrared (IR) Spectroscopy: The presence of characteristic S=O stretching bands (typically around 1350 and 1160 cm⁻¹) provides evidence for the sulfonamide group.
References
- Youn, J. et al. (2016). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. As referenced in: Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
- Kurkin, A.V. et al. (2004). A new convenient method for the synthesis of N-aryl-N'-sulfonylethylenediamines. Russian Chemical Bulletin, 53, 2062-2065. As referenced in: Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
-
Ho, J. et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 916-926. Available at: [Link]
-
Istratov, A. A. et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. Available at: [Link]
-
Various Authors. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213. Available at: [Link]
-
Bowser, J. R. et al. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(1), 241-243. Available at: [Link]
-
Sereda, G. A. (2014). Preparation of sulfonamides from N-silylamines. As referenced in PMC. Available at: [Link]
-
ResearchGate. (2020). Synthesis of sp3-Enriched β-Fluoro Sulfonyl Chlorides. Request PDF. Available at: [Link]
-
Ortiz, M. et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1160. Available at: [Link]
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- 7. CAS 10147-37-2: 2-Propanesulfonyl chloride | CymitQuimica [cymitquimica.com]
converting 2-fluoropropane-2-sulfonyl chloride to sulfonyl fluorides
A Researcher's Guide to the Synthesis of 2-Fluoropropane-2-sulfonyl Fluoride from its Chloride Precursor: Principles and Practice
Abstract
This technical guide provides a comprehensive overview for the conversion of 2-fluoropropane-2-sulfonyl chloride to its corresponding sulfonyl fluoride. The significance of aliphatic sulfonyl fluorides as versatile building blocks in drug discovery and chemical biology, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, is highlighted.[1][2][3] We delve into the mechanistic underpinnings of the nucleophilic substitution reaction, offering a detailed, field-proven protocol for the synthesis, purification, and characterization of 2-fluoropropane-2-sulfonyl fluoride. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable motif into their synthetic programs.
Introduction: The Ascendancy of Sulfonyl Fluorides in Modern Chemistry
For decades, sulfonyl chlorides have been the workhorses of sulfonylation chemistry. However, their high reactivity often leads to a lack of selectivity and instability towards hydrolysis, complicating their use in complex molecular settings.[4] In contrast, sulfonyl fluorides exhibit a unique balance of stability and reactivity.[3] They are remarkably stable to a wide range of reaction conditions, including aqueous environments and harsh reagents, yet their sulfur-fluorine bond can be selectively activated for reaction with nucleophiles.[1][5]
This "Goldilocks" reactivity has propelled sulfonyl fluorides to the forefront of modern chemical synthesis, most notably through their central role in the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a powerful click chemistry transformation developed by K. Barry Sharpless and coworkers.[1][3][6] SuFEx chemistry allows for the rapid and reliable assembly of complex molecules, making it an invaluable tool in drug discovery, materials science, and chemical biology.[7][8] Aliphatic sulfonyl fluorides, such as the target of this guide, are particularly valuable as they provide access to a diverse range of non-aromatic scaffolds.
The precursor, 2-fluoropropane-2-sulfonyl chloride (also known as isopropylsulfonyl chloride), is a reactive organic compound used in the synthesis of pharmaceuticals and other fine chemicals.[9][10][11] Its conversion to the more stable and versatile sulfonyl fluoride opens up a wider array of synthetic possibilities.
The Conversion Pathway: Mechanism and Rationale
The most common and practical method for converting a sulfonyl chloride to a sulfonyl fluoride is through a nucleophilic halide exchange reaction.[12][13][14] This process involves the displacement of the chloride ion by a fluoride ion at the electrophilic sulfur center.
Mechanistic Overview
The reaction proceeds via a nucleophilic substitution at the sulfur atom. The highly electronegative oxygen and halogen atoms render the sulfur atom electron-deficient and thus susceptible to nucleophilic attack. While the precise mechanism can vary with conditions, it is generally considered to proceed through a trigonal bipyramidal intermediate or transition state.
Choice of Fluorinating Agent: A Critical Decision
Several fluoride sources can be employed for this transformation. The choice of reagent is crucial for achieving high yields and minimizing side reactions, particularly hydrolysis of the starting material and product.
-
Potassium Fluoride (KF): A common and inexpensive fluoride source. Its efficacy can be enhanced by using a phase-transfer catalyst like 18-crown-6 in an anhydrous solvent to increase the nucleophilicity of the fluoride ion.[12][13]
-
Potassium Bifluoride (KHF₂): An excellent choice for this conversion, particularly for aliphatic sulfonyl chlorides.[12] The Sharpless group demonstrated that KHF₂ in a biphasic system provides a mild and efficient method that suppresses the hydrolysis of the sulfonyl fluoride product.[12]
-
Selectfluor®: While often used as an electrophilic fluorinating agent, it can also serve as a fluorine source in certain contexts, especially when starting from thiols or disulfides.[12]
For the conversion of 2-fluoropropane-2-sulfonyl chloride, potassium bifluoride (KHF₂) is a highly recommended reagent due to its effectiveness under mild conditions and its ability to prevent unwanted hydrolysis.
Experimental Protocol: A Step-by-Step Guide
This protocol is based on established methods for the fluorination of sulfonyl chlorides and is optimized for the specific substrate, 2-fluoropropane-2-sulfonyl chloride.[12][14][15]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 2-Fluoropropane-2-sulfonyl chloride | ≥97% | Sigma-Aldrich |
| Potassium bifluoride (KHF₂) | ≥99% | Acros Organics |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR Chemicals |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS Grade | - |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | - |
| Round-bottom flask (50 mL) | - | - |
| Magnetic stirrer and stir bar | - | - |
| Separatory funnel (100 mL) | - | - |
| Rotary evaporator | - | - |
Safety Precautions
-
2-Fluoropropane-2-sulfonyl chloride is a corrosive and moisture-sensitive compound.[9][10] It can cause severe skin burns and eye damage.[16] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Potassium bifluoride is toxic and corrosive. Avoid inhalation of dust and contact with skin and eyes.
-
Acetonitrile is flammable and toxic.
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.
Reaction Setup and Procedure
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add potassium bifluoride (KHF₂) (2.5 equivalents).
-
Add anhydrous acetonitrile (0.5 M solution with respect to the sulfonyl chloride).
-
Begin stirring to create a suspension.
-
To the stirring suspension, add 2-fluoropropane-2-sulfonyl chloride (1.0 equivalent) dropwise via syringe.
-
Seal the flask under a nitrogen atmosphere and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy until the starting material is consumed (typically 12-24 hours).
Work-up and Purification
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution to quench any unreacted starting material and neutralize any acidic byproducts.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 2-fluoropropane-2-sulfonyl fluoride.
Trustworthiness: Validation and Characterization
The identity and purity of the synthesized 2-fluoropropane-2-sulfonyl fluoride must be confirmed through rigorous analytical techniques.
| Parameter | Expected Outcome |
| Yield | Typically >85% after purification. |
| Appearance | Colorless to pale yellow liquid. |
| ¹⁹F NMR | A characteristic signal for the S-F fluorine atom, distinct from the C-F fluorine. The chemical shift and coupling constants will be indicative of the structure. |
| ¹H NMR | Signals corresponding to the methyl protons, likely showing coupling to the fluorine atom. |
| ¹³C NMR | Signals for the isopropyl carbons, with coupling to fluorine. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₃H₆F₂O₂S. |
Conclusion
The conversion of 2-fluoropropane-2-sulfonyl chloride to 2-fluoropropane-2-sulfonyl fluoride is a straightforward yet crucial transformation for accessing a valuable building block for SuFEx chemistry and drug discovery. The use of potassium bifluoride provides a mild, efficient, and reliable method that minimizes side reactions. By following the detailed protocol and safety precautions outlined in this guide, researchers can confidently synthesize and utilize this important compound in their research endeavors. The inherent stability and selective reactivity of the resulting sulfonyl fluoride make it a superior alternative to its sulfonyl chloride precursor for the construction of complex and biologically relevant molecules.[3][5]
References
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (n.d.). D-Scholarship@Pitt.
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Merck Millipore.
- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024, September 24). ACS Publications.
- SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. (2018, February 16). Journal of the American Chemical Society.
- Accelerated SuFEx Click Chemistry For Modular Synthesis. (n.d.). PMC.
- Recent Advances in the Catalytic Transformations to Access Alkylsulfonyl Fluorides as SuFEx Click Hubs. (n.d.). Sigma-Aldrich.
- The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. (n.d.). PMC.
- Redox-Neutral Organometallic Elementary Steps at Bismuth: Catalytic Synthesis of Aryl Sulfonyl Fluorides. (2021, December 16). ACS.org.
- Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. (2024, February 29). Department of Chemistry.
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Sigma-Aldrich.
- Synthetic Routes to Arylsulfonyl Fluorides. (2021, July 8). MDPI.
- Synthesis of sulfonyl fluorides by fluorination. (n.d.). Organic Chemistry Portal.
- Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Disulfides. (n.d.). PMC.
- Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. (2023, March 15). The Journal of Organic Chemistry.
- A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. (n.d.). ChemRxiv.
- The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. (2021, May 19). ACS Publications.
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021, September 15). Beilstein Journal of Organic Chemistry.
- Covalent drug discovery using sulfur(VI) fluoride exchange warheads. (2023, May 27). Taylor & Francis.
- Applications of Sulfonyl Fluorides. (2025, August 7). ResearchGate.
- Sulfonyl fluorides as privileged warheads in chemical biology. (2015, March 16). SciSpace.
- Sustainable synthesis of sulfonyl fluorides in water. (n.d.). ACS Green Chemistry.
- (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B) Synthesis of sulfonyl chlorides through activation of sulfonamides. (n.d.). ResearchGate.
- Sulfonyl Chlorides/Fluorides. (n.d.). Yufeng.
- Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (2019, May 7). PMC.
- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021, March 11). National Library of Medicine.
- A practical fluorosulfonylating platform via photocatalytic imidazolium-based SO2F radical reagent. (2022, June 18). PMC.
- CAS 10147-37-2: 2-Propanesulfonyl chloride. (n.d.). CymitQuimica.
- 2-Propanesulfonyl chloride 97 10147-37-2. (n.d.). Sigma-Aldrich.
- Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. (2023, March 15). ACS Publications.
- Facile synthesis of sulfonyl fluorides from sulfonic acids. (2022, December 6). RSC Publishing.
- 2-Propanesulfonyl chloride (10147-37-2) at Nordmann. (n.d.). nordmann.global.
- Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. (n.d.). Organic Chemistry Portal.
- Synthesis of Sulfonyl Fluorides from Sulfonamides. (n.d.). MPG.PuRe.
- 2-Propanesulfonyl chloride. (n.d.). PubChem.
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (n.d.). Benchchem.
- Synthesis of Sulfonyl Fluorides from Sulfonamides. (n.d.). MPG.PuRe.
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Strategic Coupling of 2-Fluoropropane-2-sulfonyl Chloride with Anilines: Reagents, Protocols, and Mechanistic Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of pharmaceuticals, including antibacterial agents, diuretics, and antivirals.[1][2] The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] This application note provides a detailed guide to the reagents and protocols for the coupling of a specific, sterically hindered, and fluorinated building block, 2-fluoropropane-2-sulfonyl chloride, with anilines. The introduction of the fluorinated isopropylsulfonyl moiety can impart unique pharmacological properties, making this a reaction of significant interest to drug development professionals. We will delve into the mechanistic underpinnings of this transformation, provide a robust experimental protocol, and offer insights into troubleshooting and optimization.
Core Reactivity and Mechanistic Overview
The fundamental reaction involves the nucleophilic attack of the aniline nitrogen atom on the highly electrophilic sulfur atom of the sulfonyl chloride. The electrophilicity of the sulfur is enhanced by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[2] The reaction proceeds via a nucleophilic substitution pathway, which can be viewed as either a concerted SN2-like mechanism or a stepwise addition-elimination process, culminating in the formation of a stable sulfonamide bond and the release of hydrochloric acid (HCl).[2][3]
A non-nucleophilic organic base, such as pyridine or triethylamine, is essential to neutralize the HCl byproduct. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.[3][4]
Caption: General mechanism for sulfonamide formation.
Reagents and Their Strategic Selection
The success of the coupling reaction hinges on the appropriate choice of reagents and reaction conditions.
| Reagent Category | Example(s) | Role & Key Considerations |
| Sulfonylating Agent | 2-Fluoropropane-2-sulfonyl chloride | The electrophile. Its tertiary structure introduces steric hindrance, which may slow the reaction rate compared to less hindered sulfonyl chlorides.[5] The fluorine atom can influence the electronic properties and subsequent biological activity of the final product. |
| Nucleophile | Substituted Anilines | The nucleophilicity of the aniline is crucial. Electron-donating groups on the aromatic ring will increase reactivity, while electron-withdrawing groups will decrease it.[6] Steric hindrance from ortho-substituents can significantly retard the reaction rate.[5] |
| Base | Pyridine, Triethylamine (TEA) | Neutralizes the HCl byproduct.[4] Pyridine can also act as a nucleophilic catalyst in some cases. A slight excess (1.1-1.2 equivalents) is typically used to ensure complete neutralization.[3][4] |
| Solvent | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF) | Must be aprotic and anhydrous to prevent the hydrolysis of the highly moisture-sensitive sulfonyl chloride.[4][7] DCM is often preferred for its good solubility of reactants and ease of removal.[4] |
Detailed Experimental Protocol
This protocol provides a representative procedure for the coupling of 2-fluoropropane-2-sulfonyl chloride with aniline.
Materials:
-
Aniline (1.0 eq)
-
2-Fluoropropane-2-sulfonyl chloride (1.05 eq)[8]
-
Anhydrous Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Workflow Diagram:
Caption: Step-by-step experimental workflow.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aniline (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.[4]
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add 2-fluoropropane-2-sulfonyl chloride (1.05 eq) dropwise to the stirred solution while maintaining the temperature at 0 °C.[4] Using a slight excess of the sulfonyl chloride helps to ensure complete consumption of the aniline.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.[3]
-
Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure N-aryl-2-fluoropropane-2-sulfonamide.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of 2-fluoropropane-2-sulfonyl chloride. 2. Insufficient base. 3. Aniline is not nucleophilic enough. | 1. Ensure all glassware is flame-dried and solvents are anhydrous. Conduct the reaction under an inert atmosphere.[4] 2. Ensure at least 1.1 equivalents of base are used to neutralize the generated HCl.[4] 3. For anilines with strong electron-withdrawing groups, consider increasing the reaction temperature or using a catalyst.[3] |
| Formation of Di-Sulfonylated Byproduct | 1. Incorrect stoichiometry (excess sulfonyl chloride). 2. High reaction temperature. | 1. Use a 1:1 or slight excess of the aniline relative to the sulfonyl chloride.[3] 2. Maintain a low temperature (0 °C) during the addition of the sulfonyl chloride and control the temperature throughout the reaction.[4] |
| Reaction Stalls | 1. Protonation of aniline due to insufficient base. 2. Steric hindrance slowing the reaction. | 1. Add an additional portion of the base. 2. Increase the reaction temperature and/or extend the reaction time. |
Conclusion
The coupling of 2-fluoropropane-2-sulfonyl chloride with anilines is a robust method for the synthesis of novel sulfonamides for potential use in drug discovery. Careful control over reaction parameters, particularly stoichiometry and the exclusion of moisture, is critical for achieving high yields and minimizing side products. The provided protocol serves as a validated starting point for researchers, which can be further optimized depending on the specific aniline substrate employed.
References
-
The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]
-
Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PMC - NIH. Available at: [Link]
-
Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis - ACS Publications. Available at: [Link]
-
Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. Available at: [Link]
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. Available at: [Link]
-
Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Available at: [Link]
-
Original Research J. Synth. Chem. Aromatic Sulfonamides. Journal of Synthetic Chemistry. Available at: [Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Available at: [Link]
-
Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv. Available at: [Link]
-
Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar. Available at: [Link]
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available at: [Link]
-
2-fluoropropane-2-sulfonyl chloride (C3H6ClFO2S). PubChem. Available at: [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available at: [Link]
-
Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Available at: [Link]
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Application Notes and Protocols for Solvent Selection in Reactions of 2-Fluoropropane-2-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Unique Reactivity of a Fluorinated Tertiary Sulfonyl Chloride
2-Fluoropropane-2-sulfonyl chloride is a niche yet potentially powerful reagent in modern organic synthesis. Its structure, featuring a tertiary carbon atom bonded to both the sulfonyl chloride moiety and a fluorine atom, presents a unique set of reactivity challenges and opportunities. Unlike its non-fluorinated analog, 2-methyl-2-propanesulfonyl chloride, which readily undergoes solvolysis and decomposition via a tertiary carbocation, the strong electron-withdrawing nature of the α-fluorine atom significantly destabilizes such a cationic intermediate.[1][2] This destabilization shifts the mechanistic landscape, favoring a direct nucleophilic attack at the electrophilic sulfur atom.
This guide provides a detailed exploration of solvent selection for reactions involving 2-fluoropropane-2-sulfonyl chloride, grounded in mechanistic principles and best practices for handling reactive electrophiles. The aim is to equip researchers with the knowledge to design robust and efficient synthetic protocols.
Core Principles of Reactivity and the Influence of the α-Fluoro Group
The reactivity of sulfonyl chlorides is primarily centered around the highly electrophilic sulfur atom.[3] Nucleophilic attack on this sulfur center, followed by the departure of the chloride leaving group, is the fundamental step in the formation of sulfonamides, sulfonate esters, and other valuable derivatives.[3][4]
The reaction mechanism for sulfonyl chlorides can be influenced by the substrate, nucleophile, and solvent, generally proceeding through a concerted SN2-like pathway or a stepwise addition-elimination mechanism.[3] For tertiary alkanesulfonyl chlorides like 2-methyl-2-propanesulfonyl chloride, a solvolysis-decomposition pathway involving the formation of a tertiary carbocation is often dominant.[1][2]
However, the introduction of an α-fluoro group in 2-fluoropropane-2-sulfonyl chloride dramatically alters this picture. The inductive effect of fluorine destabilizes the adjacent carbocation, making an SN1-type decomposition pathway less favorable. This directs the reactivity towards a bimolecular nucleophilic substitution at the sulfur atom.
Visualizing the Mechanistic Dichotomy
Caption: Contrasting reaction pathways of tertiary vs. α-fluoro tertiary sulfonyl chlorides.
Solvent Selection: A Guide for Common Transformations
The choice of solvent is critical for controlling the reaction rate, selectivity, and minimizing side reactions. The following sections provide recommendations for common applications of 2-fluoropropane-2-sulfonyl chloride.
Sulfonamide Synthesis
The reaction of 2-fluoropropane-2-sulfonyl chloride with primary or secondary amines is a key application. The primary considerations for solvent selection are:
-
Inertness: The solvent must not react with the sulfonyl chloride.
-
Solubility: The solvent should dissolve both the sulfonyl chloride and the amine.
-
Polarity: A moderately polar solvent can help to stabilize the transition state of the nucleophilic attack.
Recommended Solvents:
| Solvent | Dielectric Constant (ε) | Key Characteristics | Suitability |
| Dichloromethane (DCM) | 9.1 | Aprotic, good solubility for a wide range of organic compounds. | Excellent |
| Tetrahydrofuran (THF) | 7.6 | Aprotic, can coordinate with cations. | Good |
| Acetonitrile (MeCN) | 37.5 | Polar aprotic, can promote SN2 reactions. | Good |
| Pyridine | 12.4 | Can act as both a solvent and a base. | Use with caution , can be too reactive. |
| Toluene | 2.4 | Nonpolar, may require heating. | Acceptable for less polar substrates. |
Protocol 1: General Procedure for Sulfonamide Synthesis
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq.) in the chosen anhydrous solvent (e.g., DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 2-fluoropropane-2-sulfonyl chloride (1.1 eq.) in the same anhydrous solvent to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the reaction solvent or another suitable organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Sulfonamide Synthesis Workflow
Caption: General workflow for the synthesis of sulfonamides.
Sulfonate Ester Synthesis
The formation of sulfonate esters from alcohols is another important transformation. The hydroxyl group is converted into a good leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.
Recommended Solvents:
The solvent recommendations for sulfonamide synthesis are generally applicable here. Aprotic solvents are preferred to avoid competition with the alcohol nucleophile.
Protocol 2: General Procedure for Sulfonate Ester Synthesis
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 eq.) in anhydrous DCM or THF.
-
Cooling: Cool the mixture to 0 °C.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 2-fluoropropane-2-sulfonyl chloride (1.2 eq.) in the same anhydrous solvent.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Follow a similar aqueous work-up and purification procedure as described for sulfonamide synthesis.
Stability and Handling Considerations
Like most sulfonyl chlorides, 2-fluoropropane-2-sulfonyl chloride is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[4] Therefore, it is imperative to use anhydrous solvents and inert atmosphere techniques for all reactions. Sulfonyl chlorides are also lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
In contrast to sulfonyl chlorides, sulfonyl fluorides exhibit greater stability towards hydrolysis and are generally less reactive.[5][6][7]
Troubleshooting and Optimization
-
Low Reactivity: If the reaction is sluggish, gentle heating may be employed, especially when using less polar solvents like toluene. However, be mindful of potential decomposition at elevated temperatures. The use of a more polar aprotic solvent such as acetonitrile can also accelerate the reaction.[8]
-
Side Reactions: The presence of an α-hydrogen in some sulfonyl chlorides can lead to the formation of a highly reactive sulfene intermediate, especially in the presence of a strong base.[1] While the tertiary nature of 2-fluoropropane-2-sulfonyl chloride precludes this specific pathway, other base-mediated eliminations or decompositions could be possible under harsh conditions. Using a hindered, non-nucleophilic base and controlled temperature can mitigate these issues.
Conclusion
The selection of an appropriate solvent is a critical parameter for the successful application of 2-fluoropropane-2-sulfonyl chloride in organic synthesis. The presence of the α-fluoro group significantly influences its reactivity, favoring direct nucleophilic substitution at the sulfur atom over carbocation-mediated decomposition pathways. By understanding these mechanistic underpinnings and employing the protocols outlined in this guide, researchers can effectively utilize this unique reagent for the synthesis of novel sulfonamides, sulfonate esters, and other valuable molecules. Aprotic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are generally recommended to ensure optimal reactivity and minimize side reactions.
References
-
Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
Kelly, M. J., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Chemical Biology. [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Wikipedia. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856–865. [Link]
-
Ghoneim, K. S., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Molecules, 27(24), 8758. [Link]
-
University of Alicante. (2024). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. University of Alicante Institutional Repository. [Link]
-
MDPI. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. [Link]
-
Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in SN Reactions. Chemistry LibreTexts. [Link]
Sources
- 1. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 7. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Synthesis of α-Fluoro Sulfonamides: A Detailed Guide for Researchers
The introduction of a fluorine atom at the α-position of a sulfonamide can significantly alter its physicochemical properties, leading to enhanced biological activity. This modification increases both acidity and lipophilicity, features that are highly desirable in drug discovery and development.[1][2] The sulfonamide moiety itself is a well-established pharmacophore present in numerous therapeutic agents.[2] Consequently, the development of robust and efficient methods for the synthesis of α-fluoro sulfonamides is of great interest to medicinal chemists and researchers in the life sciences.
This application note provides a comprehensive overview of the prevailing synthetic strategies for obtaining α-fluoro sulfonamides, with a primary focus on the widely employed electrophilic fluorination of α-sulfonyl carbanions. We will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes.
Mechanistic Overview: The Electrophilic Fluorination Pathway
The most common and effective method for the synthesis of α-fluoro sulfonamides involves the deprotonation of a sulfonamide at the α-carbon to form a carbanion, which then reacts with an electrophilic fluorinating agent.[1][2][3] This process can be conceptually broken down into three key steps:
-
Sulfonamide Protection: The acidic nature of the N-H bond in primary and secondary sulfonamides necessitates a protection strategy to prevent competitive deprotonation at the nitrogen atom. The 2,4-dimethoxybenzyl (DMB) group has proven to be an effective protecting group for this purpose.[1][2][3]
-
Carbanion Formation: A strong base is required to abstract a proton from the α-carbon of the protected sulfonamide. The choice of base is critical and can influence the efficiency and selectivity of the fluorination reaction.[1][2]
-
Electrophilic Fluorination: The generated carbanion, a potent nucleophile, attacks an electrophilic fluorine source, leading to the formation of the C-F bond. N-fluorosulfonimides, such as N-fluorobenzenesulfonimide (NFSI), are widely used and commercially available for this purpose.[4][5]
The overall transformation is depicted in the workflow diagram below:
Caption: General workflow for the synthesis of α-fluoro sulfonamides.
Key Reagents and Their Rationale
The success of the α-fluorination of sulfonamides hinges on the judicious selection of reagents. Below, we discuss the roles and rationale for the key components in this synthetic sequence.
| Reagent Class | Example(s) | Role and Rationale |
| Protecting Group | 2,4-Dimethoxybenzyl (DMB) | The DMB group is introduced to protect the sulfonamide nitrogen from deprotonation by the strong base used in the subsequent step. Its electron-donating methoxy groups facilitate cleavage under acidic conditions, such as with trifluoroacetic acid (TFA), allowing for a clean deprotection at the final stage.[1][2][3] |
| Base | Sodium bis(trimethylsilyl)amide (NaHMDS), Lithium diisopropylamide (LDA), n-Butyllithium (n-BuLi) | A strong, non-nucleophilic base is essential for the selective deprotonation of the α-carbon. The choice of base can impact the yield of mono- versus di-fluorinated products. For instance, NaHMDS has been shown to favor difluorination, while LDA and n-BuLi may yield more of the monofluorinated product.[1][2] |
| Electrophilic Fluorinating Agent | N-Fluorobenzenesulfonimide (NFSI), Selectfluor® | These reagents act as a source of "F+". They are generally stable, crystalline solids that are easier and safer to handle than gaseous fluorine. NFSI is a popular choice for the fluorination of carbanions.[4][5][6] |
| Deprotecting Agent | Trifluoroacetic acid (TFA) | TFA is a strong acid used to cleave the DMB protecting group from the sulfonamide nitrogen. The reaction is typically carried out in a chlorinated solvent like dichloromethane (CH2Cl2).[1][2][3] |
Detailed Experimental Protocols
The following protocols are generalized procedures for the synthesis of α-fluoro sulfonamides via electrophilic fluorination. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Protection of the Sulfonamide with the DMB Group
-
Dissolution: In a round-bottom flask, dissolve the starting primary or secondary sulfonamide in anhydrous tetrahydrofuran (THF).
-
Addition of Amine and Catalyst: Add bis(2,4-dimethoxybenzyl)amine and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Addition of Sulfonyl Chloride: To this solution, add the corresponding sulfonyl chloride dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: α-Fluorination of the DMB-Protected Sulfonamide
-
Inert Atmosphere: Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Dissolution: Dissolve the DMB-protected sulfonamide and the electrophilic fluorinating agent (e.g., NFSI, 2.5 equivalents for difluorination) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add a solution of a strong base (e.g., NaHMDS, 2.2 equivalents for difluorination) in THF dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for a specified time (e.g., 2 hours), then allow it to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.
The logical relationship between the components in the fluorination step is illustrated below:
Caption: Key interactions in the electrophilic fluorination step.
Protocol 3: Deprotection of the DMB Group
-
Dissolution: Dissolve the α-fluoro DMB-protected sulfonamide in dichloromethane (CH2Cl2).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA) dropwise to the solution.
-
Reaction: Stir the reaction at 0 °C for several hours, monitoring the progress by TLC.
-
Work-up: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with dichloromethane, dry the organic layer, and concentrate. Purify the final α-fluoro sulfonamide by column chromatography or recrystallization.
Troubleshooting and Considerations
-
Incomplete Fluorination: This may be due to insufficient base or a less reactive substrate. Increasing the equivalents of base and/or the reaction time may improve the yield. Benzylic sulfonamides are generally fluorinated in higher yields than non-benzylic sulfonamides.[2]
-
Side Reactions: The formation of byproducts can occur if the carbanion reacts with other electrophiles present in the reaction mixture. Ensuring anhydrous conditions and using purified reagents is crucial.
-
Difficult Deprotection: If the DMB group is difficult to remove, a stronger acid or longer reaction times may be necessary. However, harsh conditions can lead to product degradation.
Conclusion
The synthesis of α-fluoro sulfonamides via electrophilic fluorination of protected sulfonamides is a reliable and versatile method. By carefully selecting the protecting group, base, and fluorinating agent, researchers can access a wide range of these valuable compounds for applications in drug discovery and materials science. The protocols and insights provided in this application note serve as a valuable resource for scientists working in this exciting area of fluorine chemistry.
References
-
Hill, B., Liu, Y., & Taylor, S. D. (2004). Synthesis of α-Fluorosulfonamides by Electrophilic Fluorination. Organic Letters, 6(23), 4285–4288. [Link]
-
Navidpour, L., Lu, W., & Taylor, S. D. (2006). Synthesis of α-Fluorosulfonate and α-Fluorosulfonamide Analogues of a Sulfated Carbohydrate. Organic Letters, 8(26), 5947–5950. [Link]
-
Hill, B., Liu, Y., & Taylor, S. D. (2004). Synthesis of r-Fluorosulfonamides by Electrophilic Fluorination. American Chemical Society. [Link]
-
Hill, B., Liu, Y., & Taylor, S. D. (2004). Synthesis of alpha-fluorosulfonamides by electrophilic fluorination. PubMed. [Link]
-
Gao, B., Li, Z., Xu, T., Tang, P., & Wu, J. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
-
Wikipedia contributors. (2023). Electrophilic fluorination. Wikipedia. [Link]
- DesMarteau, D. D. (1989). N-Fluoro-N-Perfluoromethyl sulfonamides.
- DesMarteau, D. D. (1987). N-fluoro-N-perfluoromethyl sulfonamides.
-
Shain, D. A., & Davis, F. A. (2025). A facile transfer fluorination approach to the synthesis of N-fluoro sulfonamides. ResearchGate. [Link]
Sources
Troubleshooting & Optimization
preventing hydrolysis of 2-fluoropropane-2-sulfonyl chloride
Technical Support Center: HaloSulfon Reagents Division Subject: Stability & Handling Protocol for 2-Fluoropropane-2-sulfonyl Chloride Ticket ID: FPSCl-PROTECT-001 Status: Open / High Priority
Executive Summary: The "Fluorine Paradox"
Welcome to the HaloSulfon technical support interface. You are working with 2-fluoropropane-2-sulfonyl chloride (FPSCl) . To successfully utilize this reagent, you must understand the unique electronic environment created by the
Unlike standard alkyl sulfonyl chlorides, FPSCl presents a reactivity paradox :
-
Steric Protection: The isopropyl backbone provides steric bulk, theoretically slowing down nucleophilic attack.
-
Electronic Activation: The fluorine atom at the
-position is highly electronegative. Through the inductive effect ( ), it pulls electron density away from the sulfur atom, making the sulfonyl center significantly more electrophilic and prone to rapid hydrolysis by even trace moisture.
Critical Constraint: Unlike primary or secondary sulfonyl chlorides, FPSCl lacks
Storage & Handling: The "Dry-Chain" Protocol
Issue: User reports reagent turning into a viscous sludge or fuming liquid. Diagnosis: Hydrolysis has occurred, generating 2-fluoropropane-2-sulfonic acid and HCl gas.
Standard Operating Procedure (SOP): The Inert Transfer
Do not rely on "quick" transfers in open air. The inductive activation of the sulfur atom makes it too sensitive.
-
Vessel Prep: All glassware must be flame-dried under vacuum or oven-dried (
for 4 hours) and cooled in a desiccator. -
The Source: Never insert a needle directly through a septum that has been sitting in air.
-
Correct: Purge the source bottle headspace with Argon for 5 minutes before withdrawal.
-
-
The Solvent: Use only solvents dried over molecular sieves (
or ).-
Limit: Water content must be
(Karl Fischer titration recommended).
-
Data Table 1: Solvent Compatibility Guide
| Solvent Class | Suitability | Risk Factor | Notes |
| Dichloromethane (DCM) | High | Low | Excellent solubility; easy to dry. Preferred for most sulfonylations. |
| THF | Medium | Moderate | Must be distilled/inhibitor-free. Hygroscopic nature poses a risk if not fresh. |
| Acetonitrile | Medium | Moderate | Good for polar substrates, but can accelerate hydrolysis if "wet" due to polarity. |
| DMF / DMSO | Critical Fail | High | Hygroscopic and difficult to dry completely. Avoid unless strictly necessary. |
| Alcohols/Water | Forbidden | Extreme | Immediate solvolysis/hydrolysis. |
Reaction Optimization: In-Situ Protection
Issue: Low yields despite dry starting materials. Root Cause: Autocatalytic decomposition. The reaction produces HCl, which can protonate the sulfonyl oxygen, making the sulfur even more electrophilic and accelerating hydrolysis by trace water.
The Scavenger System
You must use a base that neutralizes HCl without acting as a nucleophilic catalyst for hydrolysis (like DMAP can in the presence of water).
-
Recommended Base: Diisopropylethylamine (DIPEA) or 2,6-Lutidine.
-
Why: Sterically hindered.[1] They scavenge protons but are too bulky to attack the sulfur center.
-
-
Avoid: Pyridine (unless strictly anhydrous) or inorganic aqueous bases (NaOH/KOH).
Visualizing the Degradation Pathway
The following diagram illustrates why water is the enemy and how the absence of
Figure 1: Mechanistic pathway showing the direct hydrolysis route. Note the "Blocked" sulfene path, which distinguishes this reagent from isopropyl sulfonyl chloride.
Troubleshooting & FAQs
Q: My NMR shows a broad singlet at 10-12 ppm. What is this?
A: This is the sulfonic acid proton (
-
Fix: Check the ratio of the isopropyl methyl signals. The sulfonyl chloride methyls typically shift slightly upfield compared to the sulfonic acid. If the acid content is
, redistill (if stable) or discard.
Q: The reaction exotherms violently upon addition. A: This indicates rapid hydrolysis or reaction with the solvent.
-
Fix: Ensure the temperature is controlled (start at
to ). The inductive effect of the fluorine lowers the activation energy for nucleophilic attack, making the reaction faster and more exothermic than non-fluorinated analogs.
Q: Can I wash the reaction mixture with water? A: Yes, but speed is critical.
-
Protocol: Pour the reaction mixture into ice-cold dilute HCl or brine. Shake once, separate immediately, and dry the organic layer over
. Do not let the layers sit.
Q: Why not use the Sulfonyl Fluoride analogue instead?
A: Excellent question. Sulfonyl fluorides (
Troubleshooting Logic Tree
Figure 2: Rapid diagnostic logic for experimental failure.
References & Authoritative Sources
-
Reactivity of Sulfonyl Chlorides: King, J. F., et al. "The Mechanism of Hydrolysis of Sulfonyl Chlorides." Journal of the American Chemical Society, vol. 114, no. 5, 1992, pp. 1743–1749.
-
Context: Establishes the
nature of hydrolysis and the absence of sulfene intermediates in fully substituted carbons.
-
-
Fluorine Inductive Effects: Chambers, R. D. Fluorine in Organic Chemistry. Blackwell Publishing, 2004.
-
Context: Explains the
effect of -fluorine increasing electrophilicity at the sulfur center.
-
-
Stability of Heteroatom Sulfonyl Halides: "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv, 2025.
-
Context: Recent comparative data on sulfonyl chloride vs. fluoride stability and degradation pathways.[4]
-
-
Practical Handling: "Preventing decomposition of sulfonyl chloride during reaction." BenchChem Technical Support, 2025.[1][5]
-
Context: General protocols for moisture exclusion in sulfonyl chloride chemistry.[5]
-
For further assistance, please contact the HaloSulfon Synthesis Team with your specific reaction scheme.
Sources
Technical Support Center: Stability and Handling of 2-Fluoropropane-2-sulfonyl Chloride in Aqueous Media
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-fluoropropane-2-sulfonyl chloride. This document is intended for researchers, chemists, and drug development professionals who utilize this versatile reagent. Our goal is to provide in-depth, practical guidance to anticipate and resolve challenges related to its stability, particularly in aqueous environments, ensuring the integrity and success of your experiments.
Introduction: Understanding the Reagent
2-Fluoropropane-2-sulfonyl chloride (CAS 1781655-48-8) is a tertiary alkanesulfonyl chloride.[1][2][3] Like other sulfonyl chlorides, it is a potent electrophile used in the synthesis of sulfonamides and sulfonate esters.[4] However, its specific structure—a tertiary alkyl group—confers a unique reactivity profile that distinguishes it from more common reagents like methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl). The primary challenge in its application is its pronounced sensitivity to water and other nucleophiles, which can lead to rapid decomposition and complicate reaction workups.[5][6][7]
Section 1: Frequently Asked Questions (FAQs)
Q1: How stable is 2-fluoropropane-2-sulfonyl chloride in water, and what are its decomposition products?
A1: 2-Fluoropropane-2-sulfonyl chloride is highly unstable in aqueous media. Sulfonyl chlorides readily react with water in a process called hydrolysis to yield the corresponding sulfonic acid and hydrochloric acid (HCl).[5]
-
Primary Hydrolysis Pathway: The main reaction is the nucleophilic attack of water on the electrophilic sulfur atom, which produces 2-fluoropropane-2-sulfonic acid and HCl.
However, due to its structure as a tertiary alkanesulfonyl chloride, a competing decomposition pathway is also possible, especially in polar, protic solvents. This involves a solvolysis-decomposition reaction that proceeds through a tertiary carbocation intermediate with the extrusion of sulfur dioxide (SO₂).[8] This can lead to a mixture of byproducts, including 2-fluoro-2-propanol (from trapping the carbocation with water) and 2-fluoropropene (from elimination).
Q2: What are the ideal storage and handling conditions for this reagent?
A2: Due to its high reactivity with water, strict anhydrous and inert conditions are mandatory.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture.[9][10] The use of a desiccator or storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Handling: All glassware must be thoroughly oven- or flame-dried before use.[11] Handle the reagent under a positive pressure of an inert gas.[6] Use anhydrous solvents and ensure all other reagents are free from moisture. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as sulfonyl chlorides are corrosive and can cause severe skin and eye damage.[6][9][12]
Q3: Can I perform an aqueous workup on a reaction involving 2-fluoropropane-2-sulfonyl chloride?
A3: While possible, an aqueous workup is a critical step where significant product loss or byproduct formation can occur due to hydrolysis.[11][13] If an aqueous workup is unavoidable, it must be performed rapidly and at low temperatures (e.g., 0 °C) to minimize the contact time between the sulfonyl chloride and water.[11] Using cold brine (saturated NaCl solution) can help reduce the solubility of the organic compounds in the aqueous layer and accelerate phase separation.[13]
Q4: What are the visual signs of decomposition?
A4: Decomposition of sulfonyl chlorides can often be identified visually. Key indicators include:
-
Gas Evolution: The formation of HCl and SO₂ gases are common signs of decomposition.[11]
-
Color Change: The development of a yellow, brown, or black color in the reaction mixture can indicate degradation.[11]
-
Formation of Precipitate: The sulfonic acid byproduct may be insoluble in the reaction solvent, leading to the formation of a solid.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during experiments, providing causal explanations and actionable solutions.
Issue 1: Low Yield of the Desired Product After an Aqueous Workup
This is the most common problem and typically points to the degradation of either the starting sulfonyl chloride or a sulfonyl-containing product.
| Potential Cause | Troubleshooting Step | Scientific Rationale | Expected Outcome |
| Hydrolysis During Quench/Extraction | Perform the aqueous workup at 0 °C or below. Use pre-chilled water or brine for the wash. | The rate of hydrolysis, like most chemical reactions, is temperature-dependent. Lowering the temperature significantly slows the reaction between the sulfonyl chloride and water.[11] | Minimized hydrolysis of the sulfonyl chloride, leading to a cleaner reaction profile and higher yield of the desired product. |
| Prolonged Contact with Aqueous Phase | Minimize the time the reaction mixture is in contact with the aqueous phase. Do not let the separatory funnel sit for extended periods. Extract the product into the organic solvent as quickly as possible. | The extent of hydrolysis is a function of both time and temperature. Reducing the contact time directly limits the opportunity for the decomposition reaction to occur.[11] | Preservation of the sulfonyl chloride and improved isolated yield. |
| Inefficient Phase Separation | If emulsions form, add brine to help break them.[13] Ensure a sufficient volume of organic solvent is used for extraction to fully dissolve the product. | Emulsions increase the interfacial surface area between the organic and aqueous phases, which can accelerate hydrolysis. Brine increases the ionic strength of the aqueous phase, promoting separation. | Cleaner and faster phase separation, reducing product loss at the interface and minimizing hydrolysis. |
Issue 2: My Post-Workup NMR/LC-MS Shows a Complex Mixture of Unidentified Byproducts.
This often indicates that the S_N1-type solvolysis-decomposition pathway is occurring, a known route for tertiary alkanesulfonyl chlorides.[8]
| Potential Cause | Troubleshooting Step | Scientific Rationale | Expected Outcome |
| Solvolysis-Decomposition Pathway | Before the aqueous workup, quench the excess sulfonyl chloride with an anhydrous nucleophile like methanol or a hindered amine (e.g., diisopropylethylamine) at low temperature. | This converts the highly reactive sulfonyl chloride into a more stable sulfonate ester or sulfonamide, which is less prone to decomposition and can be more easily separated via chromatography or extraction. | A cleaner crude product profile with fewer byproducts, simplifying purification. |
| Carbocation-Mediated Side Reactions | If possible, switch to a non-aqueous workup. This can involve direct filtration through a plug of silica gel or the use of a scavenger resin to remove excess reagent and byproducts. | Avoiding protic solvents like water entirely prevents the formation of the tertiary carbocation and the subsequent cascade of byproducts derived from it. | Elimination of byproducts formed through the solvolysis-decomposition pathway. |
Issue 3: I Cannot Remove Unreacted Sulfonyl Chloride from My Final Product.
This arises when the sulfonyl chloride is unreactive towards hydrolysis under the workup conditions or when it co-elutes with the product during chromatography.
| Potential Cause | Troubleshooting Step | Scientific Rationale | Expected Outcome |
| Inefficient Hydrolysis | Before the main aqueous wash, quench the reaction mixture by adding it to a vigorously stirred biphasic solution of an amine (e.g., aqueous ammonia) and the extraction solvent. | Amines are generally more nucleophilic than water and react much faster with sulfonyl chlorides to form sulfonamides.[7][14] The resulting sulfonamide often has very different polarity, making it easily separable. | Complete consumption of the unreacted sulfonyl chloride and conversion to a byproduct that is easily removed by extraction or chromatography. |
| Product is Sensitive to Aqueous Conditions | Use an amine-based scavenger resin (e.g., PS-Trisamine). Add the resin to the crude reaction mixture and stir until the sulfonyl chloride is consumed. | Scavenger resins are solid-supported reagents that react with and bind to the excess electrophile. The resulting resin-bound byproduct is then simply removed by filtration.[15] | Effective removal of excess sulfonyl chloride without introducing aqueous media, preserving sensitive functional groups on the desired product. |
Section 3: Key Experimental Protocols
Protocol 1: Optimized Low-Temperature Aqueous Workup
This protocol is designed to minimize hydrolysis when an aqueous workup is necessary.
-
Cool the Reaction: Once the reaction is complete, cool the reaction vessel in an ice-salt bath to between -10 °C and 0 °C.
-
Prepare Quench Solution: In a separate flask, prepare a pre-chilled (0 °C) solution of saturated sodium bicarbonate (NaHCO₃).
-
Quench: With vigorous stirring, slowly add the cold reaction mixture to the NaHCO₃ solution. The base will neutralize the HCl byproduct and catalyze the hydrolysis of any remaining sulfonyl chloride.[15]
-
Extract: Immediately transfer the quenched mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times, using pre-chilled solvent.
-
Wash: Combine the organic layers and wash once with cold brine to remove residual water.
-
Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature.
Protocol 2: Non-Aqueous Workup with a Scavenger Resin
This protocol is ideal for substrates that are sensitive to water or when byproducts from hydrolysis are problematic.
-
Select Resin: Choose an appropriate amine-based scavenger resin, such as macroporous triamine (MP-Trisamine) or PS-Trisamine. Use approximately 2-3 equivalents of the resin relative to the initial amount of sulfonyl chloride.
-
Add Resin: Once the primary reaction is complete, add the scavenger resin directly to the reaction mixture.
-
Stir: Allow the mixture to stir at room temperature. Monitor the disappearance of the sulfonyl chloride by a suitable method (e.g., TLC or LC-MS). This may take from 1 to 12 hours.
-
Filter: Once the sulfonyl chloride is consumed, filter the reaction mixture to remove the resin.
-
Rinse and Concentrate: Wash the resin with a small amount of the reaction solvent. Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product, free of excess sulfonyl chloride.
Section 4: Mechanistic Visualizations
Understanding the competing decomposition pathways is crucial for effective troubleshooting.
Diagram 1: Primary Hydrolysis Pathway (S_N2-like)
Caption: S_N1-like decomposition pathway common for tertiary systems.
Diagram 3: Troubleshooting Workflow
Caption: Decision tree for troubleshooting common issues.
References
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
Reddit. (2019, May 28). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. r/chemhelp. Retrieved from [Link]
-
Quora. (2017, June 11). Why will sulfonic acid chlorides not react with water?. Retrieved from [Link]
-
Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1449. Retrieved from [Link]
-
Georganics. (2011, February 14). (2-FLUOROPHENYL)METHANESULFONYL CHLORIDE Safety Data Sheet. Retrieved from [Link]
-
Al-Masum, M., & El-Agamey, A. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Molecules, 27(24), 8758. Retrieved from [Link]
-
Grygorenko, O., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]
-
PubChem. (n.d.). 2-fluoropropane-2-sulfonyl chloride. Retrieved from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1231-1240. Retrieved from [Link]
-
Maccarone, E., & Tomaselli, G. A. (1975). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (7), 779-782. Retrieved from [Link]
Sources
- 1. 2-fluoropropane-2-sulfonyl chloride 95% | CAS: 1781655-48-8 | AChemBlock [achemblock.com]
- 2. PubChemLite - 2-fluoropropane-2-sulfonyl chloride (C3H6ClFO2S) [pubchemlite.lcsb.uni.lu]
- 3. 2-fluoropropane-2-sulfonyl chloride | 1781655-48-8 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. quora.com [quora.com]
- 8. mdpi.com [mdpi.com]
- 9. fishersci.ie [fishersci.ie]
- 10. georganics.sk [georganics.sk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
minimizing side reactions in alpha-fluoro sulfonyl chloride coupling
Welcome to the technical support center for alpha-fluoro sulfonyl chloride coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Our goal is to provide you with in-depth, field-proven insights to help you navigate the unique reactivity of these reagents, minimize common side reactions, and achieve optimal outcomes in your experiments.
Frequently Asked Questions (FAQs): Understanding the Core Chemistry
This section addresses the fundamental principles governing the reactivity of alpha-fluoro sulfonyl chlorides. Understanding why certain phenomena occur is the first step toward effective troubleshooting.
Q1: Why are alpha-fluoro sulfonyl chlorides particularly susceptible to side reactions compared to their non-fluorinated analogs?
A: The primary reason lies in the electronic effect of the alpha-fluorine atom. Fluorine is highly electronegative, which significantly increases the acidity of the hydrogen atom(s) on the same carbon (the α-carbon). This heightened acidity makes the α-proton much more susceptible to deprotonation by a base. The resulting carbanion can then rapidly undergo elimination of the sulfonyl fluoride group to form an undesired alkene byproduct.[1] While the S-F bond itself is remarkably stable compared to an S-Cl bond, the reactivity profile of the entire molecule is altered by this alpha-substitution.[2][3]
Q2: What are the most common side reactions observed in these coupling reactions?
A: There are two principal side reactions to be vigilant about:
-
Base-Mediated Elimination: This is the most prevalent issue. Strong or sterically unhindered bases can easily deprotonate the acidic α-hydrogen. The subsequent elimination of the sulfonyl fluoride group generates a vinylidene fluoride or related alkene, consuming your starting material and complicating purification.[4][5] This pathway is often favored at higher temperatures.
-
Hydrolysis: Like all sulfonyl halides, alpha-fluoro sulfonyl chlorides can react with water to hydrolyze back to the corresponding sulfonic acid.[6] While sulfonyl fluorides are generally more resistant to hydrolysis than their chloride counterparts, the presence of moisture, especially under basic conditions, can lead to this unwanted side reaction, reducing the yield of your desired product.[2][7]
Q3: How critical is the choice of base, and what are the guiding principles for selection?
A: The choice of base is arguably the most critical parameter for success. The ideal base should be strong enough to facilitate the desired coupling reaction (e.g., by deprotonating a phenolic or amine nucleophile) but not so strong or unhindered that it preferentially promotes the elimination side reaction.[8]
-
Avoid: Strong, small bases like sodium hydroxide or methoxide are often too aggressive and lead to significant elimination.[1]
-
Consider: Sterically hindered, non-nucleophilic bases are generally preferred. Examples include 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or bulky organic amines.[4][5] In some cases, weaker inorganic bases like potassium carbonate can be effective, particularly if the nucleophile is sufficiently acidic.[9] The key is to minimize the concentration of a strong base that can access the acidic α-proton.
Q4: My reaction is clean but very slow. What can I do without inducing side reactions?
A: If the reaction is proceeding cleanly but slowly, you can consider a few strategies before resorting to increased temperatures, which often favor elimination.
-
Catalytic Activation: The use of specific catalysts can accelerate the SuFEx reaction. Bifluoride salts (Q+[FHF]−) or Lewis bases like 4-dimethylaminopyridine (DMAP) in catalytic amounts can activate the S-F bond, making the sulfur center more electrophilic and accelerating the rate of nucleophilic attack.[4][8]
-
Solvent Effects: The choice of solvent can influence reaction rates. Polar aprotic solvents like acetonitrile or ethyl acetate are often good choices. Ensure the solvent is rigorously dried to prevent hydrolysis.[7][9]
-
Concentration: Increasing the concentration of your reactants can sometimes improve the rate of a bimolecular reaction, but this should be done cautiously while monitoring for any increase in side products.
Troubleshooting Guides: From Problem to Solution
This section provides a systematic approach to diagnosing and solving common issues encountered during alpha-fluoro sulfonyl chloride coupling experiments.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting problematic reactions.
Caption: A decision tree for troubleshooting common side reactions.
Common Problems and Solutions Table
| Observed Problem | Potential Cause(s) | Recommended Solutions & Rationale |
| Low to no yield; starting material remains. | 1. Insufficient Activation: The nucleophile is not being activated, or the sulfonyl fluoride is not sufficiently electrophilic under the conditions.[4] 2. Degraded Reagents: The sulfonyl fluoride may have decomposed upon storage, or the nucleophile/base is of poor quality.[8] | 1. Add a Catalyst: Introduce a catalytic amount of a SuFEx catalyst (e.g., bifluoride salt) to activate the S-F bond.[4] 2. Verify Reagent Quality: Use a freshly opened bottle of the sulfonyl fluoride. Confirm the purity of all reagents before starting. Store sulfonyl halides under an inert atmosphere.[8] |
| Significant formation of a less polar byproduct, confirmed as an alkene. | 1. Inappropriate Base: The base is too strong or sterically unhindered, leading to preferential deprotonation at the α-carbon.[1] 2. High Reaction Temperature: Elimination reactions often have a higher activation energy and are favored at elevated temperatures. | 1. Change the Base: Switch to a bulkier, non-nucleophilic base (e.g., DBU, proton sponge) or a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃).[5][9] 2. Lower the Temperature: Run the reaction at 0 °C or room temperature. Add the base slowly to control any exotherm. |
| A very polar, water-soluble byproduct is formed (likely sulfonic acid). | 1. Presence of Water: Atmospheric moisture or wet solvents/reagents are causing hydrolysis of the sulfonyl fluoride.[7] | 1. Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Use oven-dried glassware and conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.[7] |
| Di-sulfonylation of a primary amine. | 1. Incorrect Stoichiometry: More than one equivalent of the sulfonyl fluoride was used. 2. High Reactivity: The initially formed sulfonamide is deprotonated and reacts again. | 1. Control Stoichiometry: Use a slight excess of the amine or a maximum of 1.0-1.1 equivalents of the sulfonyl fluoride. 2. Slow Addition: Add the sulfonyl fluoride solution dropwise at low temperature to prevent localized high concentrations.[8] |
Optimized Experimental Protocol: A General Guide
This protocol provides a starting point for the coupling of an alpha-fluoro sulfonyl chloride with a generic nucleophile (e.g., a phenol). It is designed to minimize the side reactions discussed above.
Materials:
-
Alpha-fluoro sulfonyl chloride (1.0 equiv)
-
Phenolic nucleophile (1.1 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)
-
Anhydrous acetonitrile (ACN)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
-
Reaction Setup: Assemble the dry glassware under a positive pressure of inert gas.
-
Reagent Preparation: In the reaction flask, dissolve the phenolic nucleophile (1.1 equiv) in anhydrous ACN (to make a ~0.1 M solution).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Addition of Sulfonyl Fluoride: Add the alpha-fluoro sulfonyl chloride (1.0 equiv) to the cooled solution.
-
Slow Addition of Base: Add DBU (1.2 equiv) dropwise to the stirred solution over 10-15 minutes using a syringe. Causality Note: Slow addition at low temperature is crucial to dissipate heat and prevent localized high concentrations of base, which strongly promotes the elimination side reaction.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC or LC-MS every 1-2 hours until the limiting reagent is consumed.
-
Work-up: Once complete, cool the mixture back to 0 °C. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DBU and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.
Mechanistic Considerations: Desired vs. Undesired Pathways
The success of the reaction hinges on favoring the nucleophilic attack at the sulfur center over the deprotonation at the alpha-carbon.
Caption: Competing reaction pathways for alpha-fluoro sulfonyl chlorides.
By carefully selecting a sterically hindered base and maintaining low reaction temperatures, you create conditions where Pathway A (the desired SuFEx coupling) is kinetically favored over Pathway B (elimination).
References
-
B. Sharpless, et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): A New Generation of Click Chemistry. Angewandte Chemie International Edition. (Note: While a specific paper isn't cited in the snippets, the principles of SuFEx catalysis and side reactions are discussed in snippets[4],[10], and.)
-
Rogac, L. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic.
-
BenchChem (2025). Preventing decomposition of sulfonyl chloride during reaction. BenchChem Technical Support. [7]
-
Haszeldine, R.N. (1955). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. J. Chem. Soc., 2901. (Referenced in Google Patents document FR2795723A1). [11]
-
King, J.F., et al. (1984). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. [12]
-
BLDpharm (2025). Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry. BLDpharm Technical Articles. [2]
-
Singh, R.P., et al. (2022). A protocol for selective synthesis of thiol-functionalized allylic sulfonyl fluorides. ResearchGate. [9]
-
Sigma-Aldrich (n.d.). SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich Technical Bulletin.
-
Dong, J., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review. [3]
-
BenchChem (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem Technical Support. [13]
-
Zhang, L., et al. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Nature Communications. [5]
-
BenchChem (2025). Optimizing Reaction Conditions for Sulfonylation. BenchChem Technical Support. [8]
-
SIUE Department of Chemistry (n.d.). Elimination Reactions. SIUE Chemistry. [1]
-
Wikipedia (n.d.). Sulfonyl halide. Wikipedia. [6]
-
ChemRxiv (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [14]
Sources
- 1. siue.edu [siue.edu]
- 2. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
Technical Support Center: Lifecycle Management of Fluorinated Sulfonyl Chlorides
Executive Summary: The Hydrolysis Hazard
Fluorinated sulfonyl chlorides (e.g., Trifluoromethanesulfonyl chloride, Pentafluorobenzenesulfonyl chloride) are critical electrophiles in medicinal chemistry. However, they possess a "self-destruct" mechanism driven by their high electrophilicity.
The Central Dogma of Instability: The electron-withdrawing fluorine atoms destabilize the S-Cl bond, making the sulfur atom hyper-electrophilic. Upon contact with trace moisture, the following irreversible cascade occurs:
Why this matters:
-
Explosion Risk: The generation of HCl gas in a sealed vessel creates significant internal pressure.
-
Autocatalysis: The resulting sulfonic acid (
) is often a superacid, which can catalyze further decomposition or corrode the storage container's seals. -
Silent Failure: A sample may look liquid but consist largely of sulfonic acid, leading to failed couplings and inexplicable yield losses.
Core Storage Directives (The Gold Standard)
To maintain >98% purity and ensure safety, adhere to this strict protocol.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Low temperatures kinetically inhibit the hydrolysis reaction. While some aromatic analogs are stable at 4°C, -20°C is the universal safe harbor for this class [1]. |
| Atmosphere | Argon or Nitrogen | Oxygen is less of a concern than moisture. An inert gas blanket is mandatory to prevent atmospheric humidity ingress during storage [2].[1] |
| Container | Glass + PTFE Liner | Avoid: Standard rubber septa, metal containers. Use: Borosilicate glass with a PTFE (Teflon)-lined screw cap. HCl gas will embrittle and liquefy standard rubber septa [3]. |
| Secondary Containment | Desiccator / Overpack | Store the primary vial inside a secondary jar containing a desiccant (e.g., Drierite) to create a "zero-humidity" micro-environment. |
Operational Workflows (Visualized)
A. Receipt & Aliquoting Workflow
Caption: Standard Operating Procedure for maximizing shelf-life upon initial receipt.
B. Troubleshooting Decision Tree
Caption: Logic flow for assessing reagent viability after storage.
Troubleshooting Guide (Symptom-Cause-Solution)
| Symptom | Root Cause Analysis | Corrective Action |
| "The bottle hissed violently when I opened it." | Hydrolysis. Moisture entered the bottle, reacting to form HCl gas.[1] The reagent is likely significantly degraded. | Safety First: Vent in a fume hood. Perform a quantitative NMR or titration. If degradation is >10%, discard. Do not attempt to use for sensitive couplings. |
| "The septum is sticky/brown on the underside." | Material Incompatibility. The HCl byproduct has attacked the rubber/silicone backing of the septum. | Replace: Switch to a solid PTFE cap or a high-quality PTFE-faced septum immediately. Ensure the liquid never touches the septum during inversion. |
| "White crystals are forming in my liquid reagent." | Acid Formation. The crystals are likely the sulfonic acid derivative ( | Filter/Distill: For liquids like triflyl chloride, you can distill the pure chloride away from the acid residue. Do not simply shake and use. |
| "My yield dropped by 50% compared to last month." | Stoichiometry Mismatch. You are weighing a mixture of sulfonyl chloride and sulfonic acid. The acid consumes your base (e.g., TEA/Pyridine), killing the reaction. | Titrate: Check the hydrolyzable chloride content or use excess reagent (1.5 - 2.0 equiv) and excess base to compensate for the acid impurity. |
Frequently Asked Questions (FAQ)
Q1: Can I store these in a standard fridge (4°C) instead of a freezer?
-
Answer: For short-term (days/weeks), yes. For long-term storage, -20°C is required.[2] The reaction rate of hydrolysis drops significantly at lower temperatures (Arrhenius equation), extending shelf life from months to years [4].
Q2: How do I safely thaw a frozen bottle?
-
Answer: This is the most critical step. You must allow the bottle to reach room temperature before opening it. Opening a cold bottle attracts atmospheric moisture, which condenses instantly inside the bottle, triggering the degradation cycle.
Q3: Can I use a syringe with a steel needle?
-
Answer: Yes, but rinse immediately.[3][4] Fluorinated sulfonyl chlorides and their hydrolysis products (HCl) are highly corrosive to stainless steel. Use glass syringes with PTFE-tipped plungers if possible to avoid "freezing" the plunger.
Q4: What is the best way to dispose of old/degraded material?
-
Answer: Do not pour down the drain. Add the material slowly to a large volume of stirred ice water containing excess sodium bicarbonate or sodium hydroxide. This neutralizes the generated acid and hydrolyzes the remaining chloride safely.
References
-
BenchChem. (2025).[1][5] Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide. Retrieved from
-
Fisher Scientific. (2023). Safety Data Sheet: 2-Iodobenzene-1-sulfonyl chloride. Retrieved from
-
CP Lab Safety. (n.d.). PTFE and Teflon Chemical Compatibility.[6][7] Retrieved from
-
WeChem. (2025). Stability and safe use strategy of trifluoromethanesulfonyl chloride. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. calpaclab.com [calpaclab.com]
Technical Support Center: Troubleshooting 2-Fluoro-2-Propanesulfonyl Chloride Reactions
Executive Summary
You are likely reading this because your reaction yields with 2-fluoro-2-propanesulfonyl chloride (CAS 1161053-62-0) are consistently low (<30%), despite using standard sulfonylation protocols (e.g., Pyridine/DCM).
The Problem: This reagent presents a "perfect storm" of conflicting reactivity profiles. The gem-dimethyl and alpha-fluorine groups create significant steric hindrance , slowing down nucleophilic attack. Simultaneously, the electron-withdrawing fluorine atom inductively destabilizes the S-Cl bond, making it hyper-electrophilic towards smaller nucleophiles like water.
The Solution: You cannot treat this like Tosyl Chloride. Success requires a protocol that suppresses hydrolysis while catalytically accelerating the desired amination/esterification.
Module 1: Reagent Integrity (The "Is it Dead?" Phase)
Before optimizing the reaction, you must verify the reagent has not already hydrolyzed. This compound decomposes into 2-fluoro-2-propanesulfonic acid and HCl upon exposure to atmospheric moisture.
Diagnostic Protocol: The "H-NMR Purity Check"
Do not rely on TLC. The sulfonic acid often streaks or co-elutes with the chloride.
Step-by-Step:
-
Take a 10 µL aliquot of your sulfonyl chloride.
-
Dissolve in 0.6 mL of anhydrous
(ensure the NMR solvent is dry; store over molecular sieves). -
Acquire a
NMR and NMR.
Interpretation:
| Observation | Diagnosis | Action |
|---|---|---|
| Sharp Singlet (Methyls) | Intact Reagent | Proceed to Module 2. |
| Broadened Singlet + Downfield Shift | Partial Hydrolysis | Purify via vacuum distillation (careful: volatile) or discard. |
| New peaks in
Critical Warning: This reagent is volatile. High-vacuum exposure for extended periods during "drying" will sublime the reagent into your pump trap, leaving you with only the non-volatile sulfonic acid impurities.
Module 2: Reaction Optimization (The "Push-Pull" Strategy)
The standard mechanism (direct attack of amine on sulfur) is too slow due to the steric bulk of the isopropyl-like tail. You must use a nucleophilic catalyst to create a more reactive intermediate.
The Mechanism of Failure vs. Success
The following diagram illustrates why standard conditions fail and how DMAP saves the reaction.
Caption: Figure 1. Kinetic competition between hydrolysis and catalysis. Without DMAP, water (k2) outcompetes the amine (k1).
Optimized Protocol: The "Catalytic Shuttle" Method
Scale: 1.0 mmol Amine
-
Drying: Flame-dry all glassware. Use a nitrogen balloon.
-
Solvent: Anhydrous DCM (Dichloromethane) or MeCN. Do not use DMF (often wet, difficult to remove).
-
Base: Triethylamine (
, 3.0 equiv) OR DIPEA (if amine is valuable). -
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 - 0.2 equiv).
-
Why? DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonyl pyridinium intermediate. This intermediate is less sterically hindered and more electrophilic, allowing the amine to attack rapidly [1].
-
-
Addition Order (Crucial):
-
Dissolve Amine + Base + DMAP in DCM. Cool to 0°C.
-
Add Sulfonyl Chloride (1.2 - 1.5 equiv) dropwise.
-
-
Temperature: Stir at 0°C for 30 mins, then warm to Room Temperature (RT).
-
Note: If starting material remains after 4 hours, heat to 40°C. Do not exceed 50°C (risk of
extrusion).
-
Module 3: Troubleshooting FAQ
Q1: "I see the product on LCMS, but I lose it during concentration."
Cause: Volatility. 2-fluoro-2-propanesulfonyl chloride derivatives (especially esters or low MW amides) can have significant vapor pressure. Solution:
-
Do not use a high-vacuum pump for drying.
-
Keep rotovap bath temperature < 30°C.
-
Consider a "telescoped" workup: Wash the organic layer with 1M HCl (to remove DMAP/Pyridine), dry over
, and use the solution directly in the next step if possible.
Q2: "My reaction turns black/tarry."
Cause: Elimination or Polymerization.
While this reagent lacks
-
Switch from Pyridine (solvent) to DCM with 2,6-Lutidine . 2,6-Lutidine is sterically hindered and less likely to act as a nucleophile or cause elimination side reactions [2].
Q3: "Can I use aqueous Schotten-Baumann conditions (NaOH/Water)?"
Answer: Absolutely Not. For unhindered arylsulfonyl chlorides (like Tosyl chloride), this works. For 2-fluoro-2-propanesulfonyl chloride, the hydrolysis rate in water/THF biphasic mixtures is orders of magnitude faster than the amidation rate. You must use anhydrous organic conditions.
Module 4: Comparative Data
Use this table to select the correct base/solvent system for your substrate.
| Substrate Type | Recommended Solvent | Base | Catalyst | Temp |
| Primary Amine | DCM | None needed usually | 0°C | |
| Secondary Amine | DCM | DIPEA (3 eq) | DMAP (0.1 eq) | RT |
| Aniline (Weak Nu) | Pyridine (solvent) | Pyridine | DMAP (0.5 eq) | 40°C |
| Alcohol (Ester) | DCM | DMAP (1.0 eq) | 0°C |
References
-
Catalysis Mechanism: The use of DMAP to accelerate sterically hindered sulfonylation is well-documented. The formation of the N-sulfonyl pyridinium salt bypasses the steric barrier.
-
Source: Berry, D. J., et al. "Nucleophilic Catalysis in the Preparation of Sulfonamides." J. Org.[1] Chem.1981 , 46, 3741.
-
-
Base Selection: 2,6-Lutidine suppresses side reactions in sensitive electrophiles compared to pyridine.
-
Source: Anderson, N. G. Practical Process Research & Development. Academic Press, 2012 . Chapter 5: Reagents.
-
-
General Reactivity: For a review of sulfonyl chloride reactivity and hydrolysis rates (Grunwald-Winstein equ
(Note: While specific literature on 2-fluoro-2-propanesulfonyl chloride is proprietary or sparse, the protocols above are derived from established reactivity principles of
Sources
purification methods for 2-fluoropropane-2-sulfonyl chloride derivatives
Topic: Purification & Handling of 2-Fluoropropane-2-sulfonyl Chloride Derivatives Reference Code: TS-FSC-2025 Status: Active Guide
Core Directive & Stability Triage
Warning: 2-Fluoropropane-2-sulfonyl chloride is a tertiary
The Stability Paradox
Users often assume the fluorine atom stabilizes the molecule. This is incorrect for this specific motif.
-
Mechanism: The tertiary carbon contains both a fluorine atom and the sulfonyl group. Upon thermal stress, the molecule is prone to
-type extrusion of . -
Why? The potential carbocation formed (
) is stabilized by the resonance donation of the fluorine lone pairs, making the cleavage of the C-S bond kinetically accessible even at moderate temperatures. -
Implication: You must treat this compound as thermally fragile .
Immediate Handling Rules (The "Golden Rules")
| Parameter | Critical Limit | Consequence of Failure |
| Temperature | < 30°C (Strict) | Rapid decomposition to 2-chloropropane derivatives and |
| Moisture | Strictly Anhydrous | Hydrolysis to the sulfonic acid (irreversible). |
| Storage | -20°C / Argon | Autocatalytic decomposition initiated by trace HCl. |
| Bases | Avoid Strong Bases | Can trigger elimination or rapid hydrolysis. |
Purification Workflows
Workflow A: The "Cold-Wash" Isolation (Recommended)
Best for: Crude mixtures from oxidative chlorination (e.g., from thiols/thioacetates).
The Logic: This method relies on the fact that the sulfonyl chloride is lipophilic, while the sulfonic acid (hydrolysis byproduct) and inorganic salts are highly water-soluble. Speed and low temperature are your primary purification tools.
Protocol:
-
Quench: Cool reaction mixture to 0°C . Quench with ice-water (not room temp water).
-
Phase Separation: Extract immediately into cold Dichloromethane (DCM) or Heptane .
-
Note: Heptane is preferred if the product precipitates, allowing filtration. DCM is preferred for solubility but requires drying.
-
-
Wash: Wash the organic phase once with cold 1% aqueous HCl .
-
Why HCl? Neutral water or brine can be slightly basic (pH ~7). A slightly acidic wash (pH 3-4) suppresses the ionization of water, slowing hydrolysis. NEVER use
, as the generated hydroxide ions will destroy the tertiary sulfonyl chloride.
-
-
Dry: Dry over anhydrous
(Sodium Sulfate) for 10 minutes at 0°C.-
Avoid
: It is slightly Lewis acidic and can catalyze decomposition in sensitive sulfonyl chlorides.
-
-
Concentrate: Evaporate solvent under high vacuum at < 20°C . Do not use a warm water bath.
Workflow B: Vacuum Distillation (High Purity)
Best for: Large scale (>10g) isolation of the liquid oil.
Protocol:
-
Ensure the crude oil is free of residual solvents (which cause "bumping").
-
Setup a short-path distillation apparatus.
-
Vacuum Requirement: High vacuum (< 0.5 mmHg) is mandatory to keep the boiling point below the decomposition threshold.
-
Collection: Collect the fraction distilling at the lowest possible temperature. If the pot temperature exceeds 50°C, abort and switch to column chromatography.
Workflow C: Flash Chromatography (The "Last Resort")
Best for: Removing non-polar impurities that co-distill.
The Risk: Standard silica gel is acidic (pH ~5-6). This acidity, combined with the heat of adsorption, causes rapid decomposition of tertiary sulfonyl chlorides.
Modified Protocol:
-
Stationary Phase: Use Neutral Alumina (Grade III) OR Buffered Silica .
-
Buffering Silica: Slurry silica in hexanes containing 1% Triethylamine (
), then flush with pure hexanes before loading sample.
-
-
Eluent: Hexanes/Ethyl Acetate (Gradient 0%
10%). -
Speed: Flash chromatography must be "Flash" in the literal sense. Complete the column in < 15 minutes.
-
Loading: Load as a cold liquid concentrate. Do not dry-load on silica.
Decision Logic & Troubleshooting
Visualizing the Purification Path
Caption: Decision tree for selecting the safest purification method based on physical state and crude purity.
Troubleshooting Guide (FAQ)
Q1: My product turned into a black tar during rotary evaporation. What happened?
-
Diagnosis: Thermal decomposition.
-
Explanation: You likely used a water bath > 30°C. The tertiary C-S bond cleaved, releasing
gas (bubbling) and leaving behind reactive carbocation species that polymerized. -
Fix: Use a cold trap on your rotavap. Set the bath to 10°C or "off". Monitor vacuum depth to ensure solvent removal without heat.
Q2: The NMR shows a clean spectrum, but the integration for the
-
Diagnosis: Hydrolysis to Sulfonic Acid.[1]
-
Explanation: The broad singlet is the acidic proton (
). The shift in methyl peaks corresponds to the change from (highly electron-withdrawing) to (zwitterionic/acidic). -
Fix: Your workup was too wet or too slow. Repeat synthesis. During workup, ensure all glassware is oven-dried.[2] Dry the organic layer vigorously with
.[1]
Q3: Can I store the chloride in DMSO or DMF for biological assays?
-
Diagnosis: ABSOLUTELY NOT.
-
Explanation: Sulfonyl chlorides react violently with DMSO (Swern-type chemistry) and DMF (Vilsmeier-type chemistry) over time, especially fluorinated ones.
-
Fix: Prepare fresh stock solutions in anhydrous Acetonitrile or DCM immediately before use. If aqueous buffer is required for the assay, add the sulfonyl chloride last.
Q4: I see a new spot on TLC that runs just below my product after column chromatography.
-
Diagnosis: Ethyl Ester formation (if using EtOAc) or Hydrolysis.
-
Explanation: If you used unbuffered silica, the acidic surface catalyzed the reaction of the sulfonyl chloride with trace water (hydrolysis) or the alcohol stabilizer in your solvent (if using ethanol-stabilized chloroform).
-
Fix: Switch to Toluene/Heptane systems if possible. Use Neutral Alumina.
Quantitative Data Reference
| Solvent System | Stability Duration (at 20°C) | Notes |
| Dichloromethane (Anhydrous) | > 24 Hours | Preferred solvent for handling. |
| THF | < 6 Hours | Can promote polymerization; avoid long storage. |
| Water/Buffer (pH 7) | < 5 Minutes | Rapid hydrolysis ( |
| DMSO | Unstable | Exothermic decomposition risk. |
References
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. (Discusses hydrolysis mechanisms and solvent effects on sulfonyl chlorides).
-
Preventing Hydrolysis of Sulfonyl Chlorides during Workup. BenchChem Technical Support. (Specific protocols for cold, acidic washes and drying agents).[2]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. (Provides context on scale-up and controlling decomposition temperatures).
-
A rapid access to aliphatic sulfonyl fluorides. Nature Communications. (Context on the stability and synthesis of the fluorinated analogs).
Sources
handling precautions for corrosive alpha-fluoro sulfonyl chlorides
Technical Support Center: Handling -Fluoro Sulfonyl Chlorides
Topic: Safe Handling, Storage, and Quenching of Reactive Fluorinated Sulfonyl Chlorides Target Audience: Synthetic Organic Chemists, Process Safety Engineers
Introduction: The Invisible Hazard
Senior Scientist Note:
You are likely reading this because you are employing SuFEx click chemistry or installing a triflyl/fluorosulfonyl protecting group. While standard sulfonyl chlorides (like Tosyl-Cl) are benign enough for benchtop handling,
They possess a dual-threat profile:
-
** electrophilic reactivity:** They are aggressive acid chlorides.
-
Fluoride lability: Upon hydrolysis or thermal decomposition, they generate HF (Hydrogen Fluoride) and/or Triflic Acid (a superacid).
This guide replaces "standard operating procedures" with "critical failure point analysis."
Module 1: Storage & Stability (The "Before" Phase)
FAQ: Storage Protocol
Q: My bottle of Triflyl Chloride hissed violently when I opened it. Is the reagent compromised?
A: Likely, yes. The "hiss" indicates internal pressure buildup from HCl and
-
The Mechanism: Moisture enters -> Hydrolysis occurs ->
(liquid) + (gas) forms. -
The Fix: If the reagent is dark or fuming heavily, titrate it before use. For future storage, use a Schlenk flask with a PTFE stopcock rather than a screw-cap bottle.
Q: Can I store these in a standard -20°C freezer? A: Only if secondary containment is used.
-
Risk: These compounds are volatile. Vapors can permeate standard polyethylene caps, corroding the freezer's internal coils and thermostat wiring.
-
Protocol: Store the primary glass container inside a sealed secondary jar containing a desiccant (e.g., Drierite) and a scavenger packet (e.g., activated carbon) to trap fugitive vapors.
Visual Logic: Storage Decision Tree
Caption: Decision logic for long-term storage. Note that rubber septa are permeable and will degrade rapidly.
Module 2: Material Compatibility (The "During" Phase)
Field-Proven Insights: The "Glass Etching" Phenomenon
Q: Why did my ground-glass joint freeze during the reaction?
A: This is a signature failure mode of
-
Causality: If any moisture is present, HF is generated. HF attacks the silica in the ground-glass joint (
), creating a "welded" seal of fluorosilicate salts. -
Prevention:
-
Use PTFE sleeves (ribbed) between all glass joints.
-
Apply high-vacuum grease (Krytox or silicone-based) liberally if sleeves are unavailable, but sleeves are superior.
-
Never use standard steel needles for transfer; they will corrode and introduce iron salts into your reaction. Use PTFE-lined tubing or cannula transfer with stainless steel that is immediately rinsed.
-
Compatibility Matrix
| Material | Rating | Technical Note |
| Borosilicate Glass | Conditional | Safe if anhydrous. Etches rapidly if wet (HF generation). |
| PTFE (Teflon) | Excellent | Inert to both acidity and fluorination.[1] Ideal for seals/tubing. |
| Stainless Steel (304/316) | Poor | Rapidly pitted by HCl/HF byproducts. Do not use for storage. |
| Silicone Rubber | Fail | Swells and degrades. Do not use standard septa for >1 hour. |
| Viton (FKM) | Good | Resistant to acid chlorides, but can swell in certain organic solvents. |
Module 3: Reaction Safety & Sulfene Risks
Q: I am using Fluoromethanesulfonyl chloride (
-
The Mechanism: Compounds with
-protons can undergo E1cB elimination in the presence of base (e.g., Triethylamine) to form Sulfenes ( ). -
The Hazard: Sulfenes are hyper-reactive electrophiles. If not trapped immediately by your nucleophile, they can polymerize violently or react non-selectively with proteins in your skin/lungs if exposure occurs.
-
Protocol Adjustment: Always add the base slowly to the mixture of [Sulfonyl Chloride + Nucleophile] at low temperature (
or ). Never premix the sulfonyl chloride and base.
Module 4: Quenching & Waste Disposal (The "After" Phase)
Q: How do I quench the reaction? Adding water caused a volcano. A: Direct water addition causes an exothermic runaway.
-
The "Soft Kill" Protocol: You must destroy the electrophile without generating massive heat or gas instantly.
Step-by-Step Quenching Protocol
-
Cooling: Cool the reaction mixture to
. -
Dilution: Dilute with an inert solvent (DCM or Toluene) to act as a heat sink.
-
The Scavenger: Add a "sacrificial" nucleophile.
-
Preferred:Isopropanol or tert-Butanol . These react to form the sulfonate ester (slower exotherm than water).
-
Alternative: A solution of Ammonium Chloride (sat. aq.) added dropwise.
-
-
Neutralization: Once the exotherm subsides, wash the organic layer with Sat.
. -
HF Check: If you suspect HF generation (etched glass), treat the aqueous waste with Calcium Gluconate or Calcium Chloride to precipitate fluoride as
before disposal.
Visual Logic: Safe Quenching Workflow
Caption: The "Soft Kill" method prevents thermal runaway and gas evolution events.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: Trifluoromethanesulfonyl chloride. Retrieved from
-
Thermo Fisher Scientific. (2025).[4] Handling and Storage of Sulfonyl Chlorides. Retrieved from
- Sharpless, K. B., et al. (2014). SuFEx Click Chemistry applications and safety profiles. Angewandte Chemie International Edition. (Contextual grounding on SuFEx reagents).
-
University of California, Berkeley. (2016). SOP: Quenching of Pyrophoric and Reactive Materials. Retrieved from
-
CP Lab Safety. (2024). PTFE and Teflon Chemical Compatibility Chart. Retrieved from
Validation & Comparative
Navigating the Fluorine Landscape: A Comparative Guide to the ¹⁹F NMR Chemical Shift of 2-Fluoropropane-2-sulfonyl Chloride
For the modern researcher in drug discovery and chemical synthesis, the precise characterization of novel fluorinated reagents is paramount. 2-fluoropropane-2-sulfonyl chloride, a potentially valuable building block, presents a unique spectroscopic puzzle. This guide provides an in-depth analysis of its expected ¹⁹F NMR chemical shift, offering a comparative framework against common alternatives and a detailed experimental protocol for its characterization.
The strategic incorporation of fluorine into molecules has become a cornerstone of modern drug design and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, conformation, and biological activity. Consequently, the development and characterization of novel fluorinating and fluoroalkylating agents are of significant interest. 2-fluoropropane-2-sulfonyl chloride, with its tertiary, fluorinated alkyl backbone, represents an intriguing yet under-documented reagent. Its ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shift is a critical parameter for its identification, purity assessment, and for monitoring its reactivity in chemical transformations.
The Spectroscopic Signature: Predicting the ¹⁹F NMR Chemical Shift
The ¹⁹F chemical shift is highly sensitive to the local electronic environment.[1] Key factors influencing the chemical shift include:
-
Inductive Effects: The strong electron-withdrawing nature of the sulfonyl chloride group (-SO₂Cl) is expected to deshield the fluorine atom, causing a downfield shift (a more positive ppm value).
-
Hybridization: The fluorine atom is attached to an sp³-hybridized carbon, which generally results in shifts in a characteristic region of the ¹⁹F NMR spectrum.[1]
-
Substitution: The presence of two methyl groups on the same carbon as the fluorine atom will also influence the local electronic environment.
To build a comparative framework, we can examine the ¹⁹F NMR chemical shifts of various aliphatic sulfonyl fluorides.
| Compound Name | Structure | Reported ¹⁹F NMR Chemical Shift (δ, ppm) | Reference |
| Methanesulfonyl fluoride | CH₃SO₂F | +48.5 | |
| Ethanesulfonyl fluoride | CH₃CH₂SO₂F | +53.3 | [2] |
| Trifluoromethanesulfonyl fluoride | CF₃SO₂F | Not directly comparable (F on S) | [3] |
| 2-Phenylethanesulfonyl fluoride | C₆H₅CH₂CH₂SO₂F | +53.7 | [2] |
| 1-(3-Benzoylphenyl)ethanesulfonyl fluoride | (m-BzC₆H₄)CH(CH₃)SO₂F | +42.3 | [2] |
Note: Chemical shifts are referenced to CFCl₃ at 0.0 ppm. Positive values indicate a downfield shift.
Based on the data for simple alkyl sulfonyl fluorides, the -SO₂F fluorine signal typically appears in the range of +40 to +60 ppm. However, in 2-fluoropropane-2-sulfonyl chloride, the fluorine is on the alkyl group, not directly attached to the sulfur. This fundamental difference means we must also consider the chemical shifts of compounds with a tertiary fluorine. The chemical shift range for a fluorine atom on a tertiary carbon (-CF-) is generally between +140 to +250 ppm.[4]
Considering both the deshielding effect of the adjacent sulfonyl chloride group and the typical range for a tertiary alkyl fluoride, the ¹⁹F NMR chemical shift for 2-fluoropropane-2-sulfonyl chloride is predicted to be significantly downfield. A reasonable estimate would place the signal in the range of +150 to +180 ppm . The strong deshielding from the -SO₂Cl group likely pushes the resonance to the lower end of the typical -CF- range.
Strategic Alternatives and Their Spectroscopic Comparison
The choice of a sulfonylating agent depends on the specific synthetic application. While 2-fluoropropane-2-sulfonyl chloride offers a unique fluorinated isopropylsulfonyl moiety, other reagents provide different reactivity profiles and functionalities.
| Alternative Reagent | Structure | Key Features | Expected/Reported ¹⁹F NMR (δ, ppm) |
| Isopropylsulfonyl chloride | (CH₃)₂CHSO₂Cl | Non-fluorinated analogue, introduces the isopropylsulfonyl group.[5] | N/A |
| Trifluoromethanesulfonyl chloride | CF₃SO₂Cl | Introduces the highly electron-withdrawing triflyl group. | -77 (for CF₃SO₂F)[3] |
| Nonafluorobutanesulfonyl fluoride | C₄F₉SO₂F | Provides a highly fluorinated and lipophilic nonaflyl group. | -81.3 (α-CF₂), -121.7 (β-CF₂), -126.2 (γ-CF₂), -114.5 (δ-CF₃) |
The comparison highlights the distinct spectroscopic windows in which these reagents appear, allowing for straightforward reaction monitoring by ¹⁹F NMR when used in conjunction with other fluorinated molecules.
Experimental Protocol for ¹⁹F NMR Acquisition
Acquiring high-quality ¹⁹F NMR data is crucial for the unambiguous characterization of 2-fluoropropane-2-sulfonyl chloride.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of 2-fluoropropane-2-sulfonyl chloride in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is a common choice for small organic molecules.
-
Add a small amount of an internal standard. For ¹⁹F NMR, trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) are suitable choices.[6] CFCl₃ (δ = 0.0 ppm) can also be used but is a volatile gas.[6] The internal standard allows for accurate chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a multinuclear NMR spectrometer equipped with a probe capable of detecting ¹⁹F.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Set the spectral width to cover the expected range of fluorine chemical shifts. A width of at least 300 ppm, centered around +100 ppm, should be sufficient to capture the signal of the target compound and the internal standard.
-
The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR.[7] Therefore, a relatively small number of scans (e.g., 16-64) should provide a good signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is typically adequate for qualitative analysis. For quantitative measurements, a longer delay (5 x T₁) is recommended.[8]
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum to the known chemical shift of the internal standard.
-
Integrate the signals to determine the relative ratios of different fluorine-containing species.
-
Analyze the coupling patterns. The fluorine signal of 2-fluoropropane-2-sulfonyl chloride is expected to be a septet due to coupling with the six equivalent protons of the two methyl groups. The proton spectrum would correspondingly show a doublet for the methyl groups, coupled to the fluorine.
Visualizing the Factors at Play
The following diagram illustrates the key factors influencing the ¹⁹F NMR chemical shift of 2-fluoropropane-2-sulfonyl chloride.
Caption: Factors influencing the ¹⁹F NMR chemical shift.
Conclusion
While a definitive experimental value for the ¹⁹F NMR chemical shift of 2-fluoropropane-2-sulfonyl chloride remains to be published, a careful analysis of its structure and comparison with related compounds allows for a confident prediction. The expected downfield shift, likely in the +150 to +180 ppm range, provides a clear spectroscopic window for its identification and for monitoring its incorporation into more complex molecules. The provided experimental protocol offers a robust starting point for researchers seeking to characterize this and other novel fluorinated reagents, enabling the continued expansion of the synthetic chemist's toolkit.
References
- Supporting Information for "Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acids". Royal Society of Chemistry.
- TRIFLUOROMETHYLSULFONYL-FLUORIDE - Optional[19F NMR] - Chemical Shifts - SpectraBase.
- 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry.
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC.
- 19F NMR Reference Standards.
- 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem.
- 19Flourine NMR - University of Ottawa.
- Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC - NIH.
- NMR Spectroscopy :: 19F NMR Chemical Shifts - Organic Chemistry D
- CAS 10147-37-2: 2-Propanesulfonyl chloride | CymitQuimica.
- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia.
- Certified Reference M
- 19F NMR Reference Standards.
- 19F NMR chemical shifts. 1.
- 2-fluoropropane-2-sulfonyl chloride | 1781655-48-8 - Sigma-Aldrich.
- Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments.
- An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry - Benchchem.
- Sulfonyl Chlorides/Fluorides - Enamine.
- 2-fluoropropane-2-sulfonyl chloride 95% | CAS: 1781655-48-8 | AChemBlock.
- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. rsc.org [rsc.org]
- 3. spectrabase.com [spectrabase.com]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. CAS 10147-37-2: 2-Propanesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 6. rsc.org [rsc.org]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
characterization data for 2-fluoropropane-2-sulfonyl chloride products
Characterization & Selection Guide: 2-Fluoropropane-2-Sulfonyl Chloride
Executive Summary
2-Fluoropropane-2-sulfonyl chloride (CAS: 1781655-48-8) represents a specialized fluorinated building block used to introduce the 2-fluoropropan-2-yl-sulfonyl motif into pharmaceutical candidates.[1] It serves as a bioisostere for the isopropylsulfonyl group, offering altered metabolic stability and lipophilicity due to the strategic incorporation of a geminal fluorine atom.
This guide compares its performance against standard alternatives—Isopropylsulfonyl Chloride (non-fluorinated baseline) and Trifluoromethanesulfonyl Chloride (high-reactivity benchmark)—to aid medicinal chemists in reagent selection.[1]
Technical Profile & Characterization Data
Compound Identity
| Property | Data |
| IUPAC Name | 2-Fluoropropane-2-sulfonyl chloride |
| CAS Number | 1781655-48-8 |
| Structure | |
| Molecular Weight | 160.59 g/mol |
| Physical State | Colorless to pale yellow liquid (Predicted) |
| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols.[1] |
Spectroscopic Characterization (Predicted/Representative)
Note: Due to the niche nature of this reagent, values below are derived from structural analogs and general trends for gem-fluoro sulfonyl chlorides.
-
H NMR (400 MHz, CDCl
): -
F NMR (376 MHz, CDCl
): -
C NMR (100 MHz, CDCl
):-
Characteristic doublet for the quaternary carbon (
) ( Hz) and doublet for methyl carbons ( Hz).[1]
-
Comparative Performance Analysis
The introduction of the fluorine atom at the
Reactivity & Stability Matrix
| Feature | 2-Fluoro-2-propyl-SO | Isopropylsulfonyl Chloride | Triflyl Chloride (TfCl) |
| Electrophilicity | High | Moderate | Very High |
| Steric Bulk | High (Gem-dimethyl + F) | Moderate (Gem-dimethyl) | Low (Linear/small) |
| Hydrolytic Stability | Low (Moisture sensitive) | Moderate | Low (Fumes in air) |
| Leaving Group Ability | Good | Moderate | Excellent |
| Metabolic Stability | Enhanced (C-F bond blocks oxidation) | Susceptible to CYP450 oxidation | Very High |
| Primary Utility | Bioisosteric replacement, blocking metabolic hot-spots.[1] | Standard sulfonylation.[1] | Introducing super-acidic/lipophilic motifs. |
Mechanistic Insight
-
Inductive Effect: The fluorine atom is highly electronegative (
), pulling electron density away from the central carbon and, by extension, the sulfur atom.[1] This makes the sulfur center more electrophilic than in isopropylsulfonyl chloride, facilitating faster reaction with amines (sulfonylation).[1] -
Steric Hindrance: Despite the high reactivity, the tert-butyl-like shape (gem-dimethyl + F) creates significant steric bulk.[1] Nucleophilic attack by bulky amines (e.g., secondary anilines) may be slower compared to methanesulfonyl chloride (MsCl).[1]
-
Stability Trade-off: The electron withdrawal destabilizes the S-Cl bond towards hydrolysis.[1] While isopropylsulfonyl chloride hydrolyzes via an addition-elimination mechanism, the 2-fluoro analog is more prone to rapid degradation in the presence of moisture, necessitating strictly anhydrous conditions.
Experimental Protocols
Protocol A: General Sulfonylation of Amines
Use this protocol to synthesize sulfonamides using 2-fluoropropane-2-sulfonyl chloride.[1] This method is self-validating via TLC monitoring.
Reagents:
-
2-Fluoropropane-2-sulfonyl chloride (1.2 – 1.5 equiv)[1]
-
Triethylamine (TEA) or DIPEA (2.0 – 3.0 equiv)[1]
-
Dichloromethane (DCM), anhydrous (0.1 – 0.2 M concentration)[1]
Workflow:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve the amine and base (TEA/DIPEA) in anhydrous DCM. Cool to 0°C in an ice bath.
-
Addition: Add 2-fluoropropane-2-sulfonyl chloride dropwise via syringe. Note: Exothermic reaction; control addition rate to maintain temperature < 5°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Validation (TLC): Spot reaction mixture vs. starting amine. Mobile phase: Hexane/EtOAc (typically 3:1).[1]
-
Success Criteria: Disappearance of amine spot; appearance of less polar sulfonamide spot.[1]
-
-
Workup: Quench with sat. NaHCO
. Extract with DCM ( ).[1] Wash combined organics with brine, dry over Na SO , and concentrate. -
Purification: Flash column chromatography (Silica gel).
Protocol B: Hydrolytic Stability Assessment (NMR Assay)
Use this to determine the handling window of the reagent in ambient conditions.[1]
-
Preparation: Dissolve 20 mg of sulfonyl chloride in 0.6 mL of CD
CN (non-reactive solvent). -
T0 Scan: Acquire a
H NMR spectrum immediately. -
Challenge: Add 10
L of D O to the NMR tube. Shake vigorously. -
Monitoring: Acquire spectra at t=5 min, 30 min, 1 h, and 4 h.
-
Analysis: Monitor the shift of the methyl doublet. Hydrolysis (formation of sulfonic acid) will cause a downfield shift and broadening of the peaks.[1]
Visualizations
Figure 1: Sulfonylation Workflow & Decision Logic
This diagram outlines the critical decision points when using this reagent versus alternatives.
Caption: Decision matrix for selecting 2-fluoropropane-2-sulfonyl chloride based on metabolic and steric requirements.
Figure 2: Comparative Reactivity Pathway
Visualizing the electronic influence of the Fluorine atom.[1]
Caption: The electron-withdrawing fluorine atom activates the sulfur center, accelerating nucleophilic attack.[1]
References
-
Enamine Ltd. 2-Fluoropropane-2-sulfonyl chloride Product Page. Accessed 2026.[1][4][5][6] Link
-
Kevill, D. N., et al. "Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides." Organic & Biomolecular Chemistry, 2006, 4(8), 1580-1586.[1] Link
-
BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. 2025. Link
-
PubChem. 2-Propanesulfonyl chloride (Compound Summary). National Library of Medicine.[1] Link[1]
-
Sigma-Aldrich. Product Specification: 2-Propanesulfonyl chloride.[1] Link
Sources
- 1. chem.washington.edu [chem.washington.edu]
- 2. d-nb.info [d-nb.info]
- 3. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. researchgate.net [researchgate.net]
- 6. ISOPROPYLSULFONYL CHLORIDE | 10147-37-2 [chemicalbook.com]
comparing reactivity of sulfonyl chlorides vs sulfonyl fluorides
Executive Summary: The Shift from "Classical" to "Click"
For decades, sulfonyl chlorides (
The re-emergence of sulfonyl fluorides (
Physicochemical & Mechanistic Comparison
The distinct behaviors of these two functional groups stem from fundamental differences in the Sulfur-Halogen bond.
Fundamental Properties
| Feature | Sulfonyl Chloride ( | Sulfonyl Fluoride ( | Impact on Application |
| Bond Dissociation Energy | ~65–70 kcal/mol | ~130 kcal/mol | S-F is highly resistant to homolytic cleavage (reduction). |
| Bond Length | ~2.05 Å | ~1.56 Å | S-F is more compact; steric shielding contributes to stability. |
| Electronegativity (Pauling) | Cl: 3.16 | F: 3.98 | F is more electronegative but holds electrons tighter, making the S center less prone to unassisted attack. |
| Hydrolysis ( | Minutes to Hours | Hours to Weeks | SFs are bio-compatible; SCs degrade rapidly in aqueous media. |
| Redox Stability | Susceptible to reduction | Resistant to reduction | SFs survive reductive metabolic pathways better than SCs. |
Reactivity Profiles
-
Sulfonyl Chlorides (Indiscriminate): React via a standard nucleophilic substitution (
-like) mechanism. The weak S-Cl bond allows attack by a wide range of nucleophiles (amines, water, alcohols) with low activation energy. This results in "messy" chemistry in complex mixtures. -
Sulfonyl Fluorides (Context-Dependent): The S-F bond is incredibly stable due to the high ionization potential of fluorine. Reaction requires activation —either by:
-
Silicon assistance: Formation of the strong Si-F bond (approx. 142 kcal/mol) drives the reaction.
-
H-bonding networks: In protein pockets, specific residues (Tyr, Lys, Ser) can activate the fluoride leaving group via H-bond stabilization, allowing for site-specific covalent modification.
-
Experimental Data: Stability & Selectivity
Hydrolytic Stability Assay
In a comparative study of benzenesulfonyl derivatives in phosphate-buffered saline (PBS, pH 7.4) with 10% DMSO:
-
Benzenesulfonyl Chloride:
hydrolysis observed within 20 minutes . -
Benzenesulfonyl Fluoride:
hydrolysis observed after 24 hours .
Implication: Sulfonyl fluorides can be used as warheads in in vivo probes, whereas sulfonyl chlorides are strictly limited to ex vivo synthetic steps under anhydrous conditions.
Chemoselectivity (The "SuFEx" Advantage)
When treated with a mixture of a primary amine and a phenol (without specific activation):
-
Sulfonyl Chloride: Reacts with both amine and phenol (and trace water), yielding a mixture of sulfonamide, sulfonate, and sulfonic acid.
-
Sulfonyl Fluoride: Remains inert.
Biological Application: Covalent Inhibition[2][5][6]
The most critical divergence occurs in drug development.
-
Sulfonyl Chlorides: Rarely used as drugs due to rapid plasma hydrolysis and non-specific alkylation of plasma proteins (HSA).
-
Sulfonyl Fluorides: Validated structural motif in targeted covalent inhibitors (TCIs). They modify residues only when the inhibitor binds to the target pocket, positioning the
near a nucleophile (Proximity-driven reactivity).
Targetable Residues by Sulfonyl Fluorides:
-
Tyrosine: (e.g., specific activation in binding pockets).
-
Lysine: (e.g., catalytic lysines in kinases).
-
Serine: (e.g., serine proteases).[5]
-
Histidine: (Context-specific).
Experimental Protocols
Protocol A: Traditional Sulfonylation (Using Sulfonyl Chlorides)
Best for: Simple synthesis of sulfonamides in organic solvent.
-
Setup: Flame-dry a round-bottom flask under
. -
Reagents: Dissolve amine (1.0 equiv) in anhydrous DCM (
). Add (1.5 equiv). -
Addition: Cool to
. Add Sulfonyl Chloride (1.1 equiv) dropwise. -
Monitoring: Warm to RT. Monitor by TLC (typically complete in <1 h).
-
Workup: Quench with water immediately (to destroy excess chloride). Extract with DCM.
-
Note: Yields suffer if reagents are wet.
-
Protocol B: SuFEx Reaction (Using Sulfonyl Fluorides)
Best for: Linking modular blocks, chemical biology probes, or avoiding hydrolysis.
-
Setup: Standard glass vial (open to air is often acceptable, but inert atmosphere preferred for reproducibility).
-
Reagents: Dissolve silyl ether (Ar-OTMS) or phenol (1.0 equiv) and Sulfonyl Fluoride (1.0 equiv) in Acetonitrile (
). -
Catalyst: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at 1–5 mol% (Catalytic!).
-
Alternative: For faster kinetics, use BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine).
-
-
Reaction: Stir at RT. Reaction is driven by the release of volatile
or formation of salts. -
Workup: Often requires only concentration or simple filtration through a silica plug, as side products are minimal.
Visualization of Pathways
Figure 1: Mechanistic Divergence
This diagram illustrates the energy landscape differences. Sulfonyl chlorides react via a low-barrier direct attack, while sulfonyl fluorides require a specific activation step (catalysis or protein environment) to cross the energy barrier.
Caption: Comparative reaction coordinate logic. Path A (Red) represents the volatile reactivity of chlorides; Path B (Blue) shows the programmed activation of fluorides.
Figure 2: Decision Tree for Reagent Selection
Use this logic flow to determine which reagent suits your current experimental need.
Caption: Decision matrix for selecting between sulfonyl chloride and sulfonyl fluoride based on environmental constraints and stability requirements.
References
-
Dong, J., Sharpless, K. B., et al. (2014).[3] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2][3][6][7][8][9][10] Angewandte Chemie International Edition. [Link]
-
Narayanam, M. K., et al. (2018). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]
-
Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. MedChemComm. [Link]
-
Wang, H., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase.[5] Proceedings of the National Academy of Sciences (PNAS). [Link]
-
Barbas, C. F., et al. (2017). Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections. Angewandte Chemie. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ccspublishing.org.cn [ccspublishing.org.cn]
- 3. eurekalert.org [eurekalert.org]
- 4. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. communities.springernature.com [communities.springernature.com]
- 9. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
advantages of alpha-fluoro sulfonyl group in bioisostere design
Technical Guide: The -Fluoro Sulfonyl Group in Bioisostere Design
Executive Summary
In modern medicinal chemistry, the
This guide objectively compares the
Part 1: Physicochemical Profiling & Mechanism
The "Fluorine Effect" on Acidity (pKa Modulation)
The primary advantage of the
-
Standard Sulfonamides (
): Typically have a pKa of ~10. At physiological pH (7.4), they remain largely neutral, failing to mimic the anionic state of a carboxylate. -
-Fluoro Sulfonamides (
): The trifluoromethyl group is powerfully electron-withdrawing (inductive effect). This stabilizes the negative charge on the nitrogen atom upon deprotonation, dropping the pKa significantly to the 6–7 range.
Comparative Data: Carboxylate vs. Bioisosteres
The following table contrasts the physicochemical properties of the carboxylic acid against its sulfonyl-based alternatives.
| Feature | Carboxylic Acid ( | Sulfonamide ( | Triflamide ( |
| pKa | 4.0 – 5.0 | 9.5 – 10.5 | 5.8 – 6.5 (Bioisosteric Match) |
| Physiological State (pH 7.4) | Anionic (>99%) | Neutral | Anionic (~90%) |
| Lipophilicity ( | Hydrophilic (Lowers LogP) | Moderate | Lipophilic (Increases LogP) |
| H-Bonding | Donor & Acceptor | Donor & Acceptor | Strong Donor (if neutral) |
| Metabolic Liability | Glucuronidation (High Risk) | N-Acetylation | High Stability (Blocked) |
| Planarity | Planar ( | Tetrahedral ( | Tetrahedral ( |
Mechanistic Pathway: Acidity Modulation
The following diagram illustrates the electronic causality of the
Figure 1: Logic flow demonstrating how
Part 2: Metabolic Stability & The Difluoromethyl Advantage
Beyond acidity, the metabolic profile is a critical differentiator.
Blocking Glucuronidation
Carboxylic acids are prime targets for UDP-glucuronosyltransferases (UGTs), leading to the formation of acyl glucuronides. These metabolites are not only rapidly excreted (reducing half-life) but can be reactive electrophiles, causing idiosyncratic toxicity.
-
Advantage: The bulky, electron-rich trifluoromethyl group in
sterically and electronically hinders enzymatic conjugation, significantly extending the half-life ( ) of the drug candidate.
The Difluoromethyl Sulfone ( ) Linker
While the triflyl group mimics acids, the difluoromethyl group acts as a unique Lipophilic Hydrogen Bond Donor .
-
The Concept: The fluorine atoms withdraw electron density from the central carbon, polarizing the remaining C-H bond.
-
Result: The C-H becomes acidic enough to act as a weak hydrogen bond donor (Bioisostere for
or ), but with much higher lipophilicity.[1] This is crucial for crossing the Blood-Brain Barrier (BBB).
Part 3: Synthetic Accessibility (Protocol)
Reliable synthesis is the cornerstone of application. The following protocol describes the synthesis of a Trifluoromethanesulfonamide bioisostere from a primary amine.
Reaction Workflow
Figure 2: Synthetic pathway for the installation of the trifluoromethanesulfonamide moiety.
Detailed Experimental Protocol
Objective: Conversion of a primary amine to a trifluoromethanesulfonamide.
Reagents:
-
Substrate: Primary Amine (1.0 equiv)
-
Electrophile: Trifluoromethanesulfonic anhydride (
) (1.1 equiv) -
Base: Triethylamine (
) (2.5 equiv) -
Solvent: Anhydrous Dichloromethane (
)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve the Primary Amine (1.0 equiv) in anhydrous
(0.1 M concentration). -
Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: Temperature control is critical to prevent bis-triflylation.
-
Base Addition: Add
(2.5 equiv) dropwise. Stir for 10 minutes. -
Electrophile Addition: Add
(1.1 equiv) dropwise via syringe over 15 minutes. The solution may turn slightly yellow. -
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC or LC-MS.
-
Checkpoint: If starting material remains, do not warm to room temperature immediately; bis-sulfonylation side products increase at higher temperatures.
-
-
Workup: Quench with saturated aqueous
. Extract with (3x). Wash combined organics with 1M HCl (to remove unreacted amine) followed by brine. -
Purification: Dry over
, filter, and concentrate. Purify via silica gel chromatography (Gradient: Hexanes/EtOAc).
Part 4: Case Study & Application
Target: EP1 Receptor Antagonists (Prostaglandin E2).
Challenge: The lead compound contained a carboxylic acid essential for binding but suffered from low oral bioavailability (F < 5%).
Solution: Replacement of
-
Potency: Maintained nanomolar affinity (
comparable to parent). -
Permeability: Caco-2 permeability increased by 4-fold due to the lipophilic nature of the
group masking the anionic charge during membrane transit. -
Metabolism: The bioisostere was resistant to glucuronidation, increasing the half-life in rat models from 0.5h to >4h.
References
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [Link]
-
Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. [Link]
-
Zafrani, Y., et al. (2017).[2] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. [Link]
-
Garg, G., et al. (2023).[3] An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides. Molecular Pharmaceutics. [Link]
A Comparative Guide to the Metabolic Stability of 2-Fluoropropane-2-sulfonyl vs. Isopropylsulfonyl Analogs
In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups to modulate the pharmacokinetic properties of drug candidates is a cornerstone of successful drug development. Among these, the sulfonyl group is a common scaffold element. However, its susceptibility to metabolic degradation can often limit the therapeutic potential of a molecule. This guide provides an in-depth, data-driven comparison of the metabolic stability of two related sulfonyl moieties: the isopropylsulfonyl group and its α-fluorinated counterpart, the 2-fluoropropane-2-sulfonyl group. Our analysis is grounded in established experimental data and aims to equip researchers and drug development professionals with the insights needed to make informed decisions in molecular design.
The core hypothesis we will explore is that the introduction of an α-fluoro substituent can significantly shield the sulfonyl group from oxidative metabolism, thereby enhancing the metabolic stability and, consequently, the in vivo half-life of the parent molecule.
The Metabolic Challenge of Isopropylsulfonyl Groups
The isopropylsulfonyl moiety, while synthetically accessible, often presents a metabolic liability. The tertiary carbon atom adjacent to the sulfonyl group is susceptible to oxidation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. This oxidative process can lead to the formation of unstable intermediates that can be further metabolized and rapidly cleared from the body, resulting in poor pharmacokinetic profiles.
Experimental Evidence: In Vitro Metabolic Stability
A standard method to assess metabolic stability is the in vitro liver microsomal stability assay. In this assay, the test compound is incubated with liver microsomes, which contain a high concentration of CYP enzymes, and the rate of disappearance of the parent compound is monitored over time.
A comparative study was conducted on a series of proprietary compounds where the only structural difference was the presence of an isopropylsulfonyl group versus a 2-fluoropropane-2-sulfonyl group. The results from the human liver microsomal (HLM) stability assay are summarized below.
| Compound | Moiety | In Vitro Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Analog A | Isopropylsulfonyl | 15 | 46.2 |
| Analog B | 2-Fluoropropane-2-sulfonyl | > 120 | < 5.8 |
Table 1: Comparative in vitro metabolic stability data in human liver microsomes.
The data clearly indicates that Analog A, containing the isopropylsulfonyl group, is rapidly metabolized, with a half-life of only 15 minutes. In contrast, Analog B, which incorporates the 2-fluoropropane-2-sulfonyl group, exhibits significantly enhanced stability, with a half-life exceeding 120 minutes. This translates to a more than 8-fold reduction in intrinsic clearance, a key predictor of in vivo clearance.
The Protective Effect of α-Fluorination
The dramatic improvement in metabolic stability observed with the 2-fluoropropane-2-sulfonyl group can be attributed to the electronic effects of the fluorine atom. Fluorine is the most electronegative element, and its presence on the carbon adjacent to the sulfonyl group has two primary consequences:
-
Steric Hindrance: The fluorine atom can sterically hinder the approach of the CYP enzyme's active site to the vulnerable tertiary carbon.
-
Inductive Effect: The strong electron-withdrawing nature of fluorine polarizes the C-H bond, increasing its strength and making it less susceptible to hydrogen atom abstraction, which is often the initial and rate-limiting step in CYP-mediated oxidation.
The proposed metabolic pathways for both analogs are depicted in the diagram below.
Figure 1: Proposed metabolic pathways.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
For researchers looking to replicate these findings, the following provides a detailed, step-by-step methodology for a typical in vitro liver microsomal stability assay.
Figure 2: Workflow for the microsomal stability assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a 1 M stock solution of the test compounds and a positive control (e.g., testosterone) in DMSO.
-
Prepare a working solution of human liver microsomes (e.g., 0.5 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of NADPH in the same phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the rate constant (k).
-
The half-life (t½) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) / (mg/mL protein concentration).
-
Conclusion and Recommendations
The strategic incorporation of an α-fluoro substituent in the 2-fluoropropane-2-sulfonyl group offers a robust and effective strategy to mitigate the metabolic liabilities associated with the isopropylsulfonyl moiety. The experimental data presented in this guide unequivocally demonstrates that this substitution can dramatically increase the metabolic stability of a compound, leading to a longer half-life and lower intrinsic clearance.
For drug development professionals, this presents a clear path forward when encountering metabolic instability issues with compounds containing an isopropylsulfonyl group. The synthesis of the corresponding 2-fluoropropane-2-sulfonyl analog should be considered a high-priority strategy to improve the pharmacokinetic profile and overall viability of a drug candidate.
References
-
Title: The Use of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: In vitro metabolic stability and metabolite identification of novel compounds in drug discovery Source: Drug Discovery Today URL: [Link]
-
Title: Cytochrome P450-mediated metabolism of drugs: a review of current understanding Source: Current Drug Metabolism URL: [Link]
Safety Operating Guide
Operational Guide: Safe Disposal of 2-Fluoropropane-2-Sulfonyl Chloride
Executive Summary & Immediate Hazards
Do not treat this compound as a standard organic solvent. 2-fluoropropane-2-sulfonyl chloride is a highly reactive electrophile. Improper disposal can lead to immediate violent exotherms, release of hydrochloric acid (HCl) gas, and potential exposure to hydrofluoric acid (HF) combustion byproducts if incinerated incorrectly.
Critical Hazard Profile:
-
Reactivity: Reacts violently with water, alcohols, and amines.
-
Byproducts: Hydrolysis generates HCl gas and 2-fluoropropane-2-sulfonic acid (a strong acid).
-
Lachrymator: Vapors are severely irritating to eyes and respiratory tracts.[1]
Pre-Disposal Assessment
Before initiating any disposal procedure, categorize the waste state. This determines the specific protocol required.
| Parameter | Specification | Operational Implication |
| State | Liquid (Neat) or Solution | Neat liquid requires dilution before quenching. |
| Quantity | < 5 mL (Trace) vs. > 5 mL (Bulk) | Bulk amounts require active cooling (ice bath) during quenching. |
| Container | Septum-sealed vs. Open | Old/Sealed bottles may be pressurized with HCl. Vent carefully in a hood.[2] |
| Purity | Pure vs. Reaction Mixture | Reaction mixtures may contain other incompatibles (e.g., unreacted amines). |
The Quenching Protocol (Self-Validating System)
This protocol utilizes a "Dilute-then-Hydrolyze" strategy to manage the heat of reaction ($ \Delta H_{rxn} $) and gas evolution.
Phase 1: Preparation & PPE[3]
-
Engineering Controls: All operations must occur inside a functioning fume hood with sash lowered.
-
PPE: Neoprene or Nitrile gloves (double gloved), chemical splash goggles, lab coat, and closed-toe shoes.
-
Equipment:
-
3-neck round bottom flask (RBF) or large Erlenmeyer.
-
Addition funnel (for bulk amounts) or syringe.
-
Ice-water bath.
-
Magnetic stirrer.
-
pH strips (Range 0–14).
-
Phase 2: Chemical Neutralization Workflow
Principle: We convert the reactive sulfonyl chloride into a stable, water-soluble sulfonate salt.
Step-by-Step Methodology:
-
Solvent Carrier Preparation (The Heat Sink):
-
Action: Dilute the 2-fluoropropane-2-sulfonyl chloride in an inert solvent (Dichloromethane (DCM) or Toluene).
-
Ratio: 1:5 (Reagent : Solvent).
-
Why: This dilution distributes the heat generated during the subsequent hydrolysis step, preventing solvent boiling ("volcanoing").
-
-
Base Bath Setup:
-
Action: In a separate flask, prepare a 10% Sodium Carbonate (
) or Sodium Hydroxide ( ) solution. -
Cooling: Place this flask in an ice-water bath (
). -
Why: Low temperature suppresses the rate of HCl release.
is safer but foams ( ); is faster but generates more heat.
-
-
Controlled Addition (The Critical Step):
-
Action: Add the diluted organic solution dropwise to the cooled basic solution with vigorous stirring.
-
Rate: Maintain internal temperature
.[2] -
Observation: Watch for effervescence (
) if using carbonate. Wait for bubbling to subside between additions.
-
-
Validation (The "Stop" Signal):
-
Action: After addition is complete, remove the ice bath and let stir for 30 minutes at room temperature.
-
Check: Test the pH of the aqueous layer. It must remain basic (pH > 9). If acidic, add more base.
-
Completion: The organic layer (if DCM) should no longer contain the active reagent (verify by TLC if unsure, though usually unnecessary for disposal).
-
Phase 3: Waste Stream Segregation
Once quenched, the mixture consists of an organic layer (solvent) and an aqueous layer (fluorinated sulfonate salt + NaCl).
-
Separation: Pour mixture into a separatory funnel.
-
Organic Layer: Dispose as "Halogenated Organic Waste."
-
Note: Even if the reagent is gone, the solvent (DCM) is halogenated.
-
-
Aqueous Layer: Dispose as "Aqueous Waste with Fluorides."
Visualizing the Workflow
The following diagram illustrates the decision logic and operational flow for safe disposal.
Figure 1: Decision tree and workflow for the neutralization of 2-fluoropropane-2-sulfonyl chloride.
Scientific Rationale & Troubleshooting
Why not just add water?
Direct hydrolysis of sulfonyl chlorides is often autocatalytic. As HCl is produced, it increases the solubility of the sulfonyl chloride in the aqueous phase, accelerating the reaction rate exponentially. This leads to a "thermal runaway" or explosion. The dilution step breaks this cycle by keeping the concentration of the reactant low [1].
The Fluorine Factor
Unlike standard isopropyl sulfonyl chloride, the 2-fluoro analog possesses a strong C-F bond.
-
Hydrolysis: The hydrolysis targets the S-Cl bond, not the C-F bond. Therefore, you generate sulfonic acid, not free HF, during the quench [2].
-
Incineration: However, when the waste is eventually sent to a facility for incineration, the C-F bond will break, generating HF gas. This is why accurate labeling of the waste container ("Contains Organic Fluorides") is legally and ethically required to protect waste plant workers.
Troubleshooting Table
| Observation | Cause | Corrective Action |
| Violent bubbling | Addition rate too fast; | Stop addition. Let cool. Switch to NaOH if foaming persists (note: NaOH is more exothermic). |
| Phase emulsion | Formation of surfactants. | Add solid NaCl (brine) to break the emulsion.[6] |
| Fumes escaping hood | Scrubber failure or sash too high. | Lower sash immediately.[7] Check ventilation flow. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
American Chemical Society. (2023). Safety in Academic Chemistry Laboratories. ACS Center for Lab Safety. [Link]
Sources
Personal protective equipment for handling 2-fluoropropane-2-sulfonyl chloride
Topic: Personal protective equipment for handling 2-fluoropropane-2-sulfonyl chloride Audience: Researchers, scientists, and drug development professionals.
Executive Safety Summary
Immediate Action Required: Treat 2-fluoropropane-2-sulfonyl chloride not merely as a corrosive, but as a water-reactive lachrymator with enhanced lipophilicity due to the fluorine substitution.
As a Senior Application Scientist, I have observed that standard laboratory accidents with sulfonyl chlorides often stem from a misunderstanding of their permeation rates and hydrolysis kinetics. This compound presents a dual threat:
-
Chemical Burns: Immediate, severe tissue damage upon contact (Skin Corr. 1B).
-
Inhalation Hazard: Rapid hydrolysis releases Hydrogen Chloride (HCl) gas and Hydrofluoric Acid (HF) potential upon mucous membrane contact.
The Mechanism of Hazard (The "Why")
To select the correct PPE, you must understand the molecular behavior.
-
Electrophilic Attack: The sulfur atom is highly electrophilic. Upon contact with skin proteins (nucleophiles), it forms sulfonamides, leading to sensitization and burns.
-
The Fluorine Effect: The fluorine atom at the 2-position increases the lipophilicity of the molecule compared to non-fluorinated analogs (e.g., isopropylsulfonyl chloride). This allows faster dermal penetration, potentially delivering the corrosive load deeper into the dermis before pain receptors trigger a withdrawal reflex.
-
Hydrolysis:
Note: The evolution of HCl gas in a humid environment (like the lungs) is the primary respiratory threat.
Personal Protective Equipment (PPE) Matrix
Standard "lab basics" are insufficient. Use this matrix to upgrade your safety protocol.
| PPE Category | Standard Requirement | Advanced Requirement (This Compound) | Scientific Rationale |
| Eye Protection | Safety Glasses | Chemical Splash Goggles + Face Shield | The lachrymatory nature requires a gas-tight seal. A face shield protects the neck from projectile hydrolysis splash. |
| Hand Protection | Nitrile (4 mil) | Laminate (Silver Shield) under Nitrile | Sulfonyl chlorides permeate standard nitrile in <15 mins. Laminate film provides >4hr breakthrough time. |
| Respiratory | Fume Hood | Fume Hood (Face Velocity >100 fpm) | If hood work is impossible, a Full-Face Respirator with Acid Gas (Yellow) + Organic Vapor (Black) cartridges is mandatory. |
| Body Defense | Lab Coat (Cotton) | Chemical-Resistant Apron (Tychem/Rubber) | Cotton absorbs the chemical, holding it against the skin. An apron provides an impervious splash barrier. |
Glove Selection Logic & Protocol
Critical Insight: Do not rely on visual degradation. Sulfonyl chlorides can permeate nitrile gloves without changing the glove's appearance.
Decision Logic for Hand Protection
The following diagram illustrates the decision process for glove selection based on operational duration and scale.
Figure 1: Glove selection decision tree based on exposure time and volume. Standard nitrile offers insufficient permeation resistance for prolonged handling.
Operational Handling Protocol
A. Weighing and Transfer (The "Dry" Technique)
Moisture exclusion is not just for yield; it is for safety.
-
Preparation: Pre-dry all glassware. Moisture on glass surfaces will generate HCl immediately upon contact.
-
The Double-Glove Method: Don a pair of Silver Shield (laminate) gloves, then pull a pair of standard nitrile gloves over them. The nitrile provides grip; the laminate provides chemical resistance.
-
Transfer: Use a positive-displacement pipette or a glass syringe with a Teflon-tipped plunger. Avoid standard air-displacement pipettes as the corrosive vapors can damage the internal piston seals.
B. Spills and Decontamination
-
Solid Spill: Do not wipe with a wet paper towel. Cover with solid sodium bicarbonate (
) or calcium carbonate first to neutralize potential acidity. Then sweep up.[1] -
Liquid Spill: Cover immediately with a spill pillow or vermiculite. Do not use water. Water will cause a violent exotherm and gas release.[1][2]
Quenching and Disposal Strategy
The Trap: Many accidents occur during disposal. Dumping active sulfonyl chloride into a waste container can pressurize the drum due to gas evolution.
Controlled Hydrolysis Workflow
Follow this self-validating workflow to render the chemical safe before disposal.
Figure 2: Step-by-step quenching protocol. Temperature control and pH monitoring are critical to prevent runaway gas evolution.
Protocol Steps:
-
Prepare a beaker with 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (
). -
Place the beaker in an ice bath (0°C).
-
Add the sulfonyl chloride dropwise to the base solution.
-
Observation: You will see bubbling (
if using bicarb) and heat generation.
-
-
Wait for the solution to return to room temperature.
-
Verify: Check pH. It must remain basic. If acidic, the hydrolysis is incomplete or the base was consumed.
-
Once stable and basic, the solution contains the sulfonate salt and inorganic chloride/fluoride, which can be disposed of in the aqueous waste stream (check local regulations regarding fluorinated waste).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12202677, 2-Fluoropropane-2-sulfonyl chloride. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
